2-Aminoadamantan-1-ol
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
CAS-Nummer |
17744-02-4 |
|---|---|
Molekularformel |
C10H17NO |
Molekulargewicht |
167.25 g/mol |
IUPAC-Name |
2-aminoadamantan-1-ol |
InChI |
InChI=1S/C10H17NO/c11-9-8-2-6-1-7(3-8)5-10(9,12)4-6/h6-9,12H,1-5,11H2 |
InChI-Schlüssel |
PRJMANGDYDEYMM-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3N)O |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3N)O |
Synonyme |
2-Aminoadamantan-1-ol |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 3-Aminoadamantan-1-ol
A Note on Isomer Specificity: Initial inquiries regarding "2-aminoadamantan-1-ol" yielded limited specific information in the scientific literature. The vast majority of research and documentation pertains to the isomeric compound, 3-aminoadamantan-1-ol . This is largely due to the significant role of 3-aminoadamantan-1-ol as a key intermediate in the synthesis of the widely used anti-diabetic medication, vildagliptin.[1][2][3] Consequently, this guide will focus comprehensively on the synthesis, properties, and applications of 3-aminoadamantan-1-ol, the compound of primary interest to the research and drug development community.
Introduction
3-Aminoadamantan-1-ol is a tricyclic amino alcohol that has garnered significant attention in medicinal chemistry and pharmaceutical development. Its rigid, cage-like adamantane core provides a unique structural scaffold that can be functionalized to create compounds with specific pharmacological activities. The primary application of 3-aminoadamantan-1-ol is as a crucial building block in the synthesis of vildagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[2][3] The purity and quality of this intermediate are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API).[1] This guide provides a detailed overview of the synthesis, physicochemical properties, and pharmacological relevance of 3-aminoadamantan-1-ol.
Synthesis of 3-Aminoadamantan-1-ol
Several synthetic routes to 3-aminoadamantan-1-ol have been developed, starting from various adamantane derivatives. The choice of a particular method often depends on factors such as the availability of starting materials, desired yield, and scalability for industrial production.
A direct approach to 3-aminoadamantan-1-ol involves the functionalization of the adamantane core. One patented method describes a process that begins with the mixing of adamantane with a strong acid, followed by the addition of a nitrile compound to yield 3-acetamido-1-adamantanol. This intermediate is then hydrolyzed using a strong base in an alcohol solvent to produce 3-aminoadamantan-1-ol.[4]
A common and efficient method utilizes the readily available amantadine hydrochloride as the starting material. This process involves the oxidation of amantadine hydrochloride using a mixture of sulfuric acid and nitric acid, with boric acid sometimes used as a catalyst.[5][6] The resulting product is then extracted to yield 3-aminoadamantan-1-ol. This method is reported to have a high overall yield of 95%.[5][6] Another variation of this method involves a nitration reaction followed by a hydroxylation step under alkaline conditions.[2]
Adamantane carboxylic acid can also serve as a precursor for the synthesis of 3-aminoadamantan-1-ol. This multi-step synthesis involves bromination, a modified Curtius rearrangement, and subsequent hydrolysis to obtain the desired product.[7][8] One reported overall yield for this route is 34%.[7]
A straightforward method involves the hydrolysis of 3-acetylamino-1-adamantanol. This is typically achieved by heating the starting material with a strong base in an alcohol solvent. The reaction is followed by cooling, crystallization, and filtration to isolate 3-aminoadamantan-1-ol.[5]
Experimental Protocols
Protocol 1: Synthesis from Amantadine Hydrochloride
This protocol is based on the oxidation of amantadine hydrochloride.
Materials:
-
Amantadine hydrochloride
-
Concentrated sulfuric acid
-
Fuming nitric acid
-
Ice
-
Sodium hydroxide (or other suitable base)
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Anhydrous sodium sulfate
-
Ethyl acetate (for recrystallization)
Procedure:
-
In a reaction vessel cooled in an ice-water bath, add amantadine hydrochloride in batches to a nitrating agent (a mixture of concentrated sulfuric acid and fuming nitric acid).
-
Stir the reaction mixture in the ice-water bath for 1-2 hours.
-
Allow the reaction to proceed at room temperature for an additional 1-30 hours, resulting in a light-yellow liquid.[9]
-
Pour the reaction mixture into ice and continue stirring for 0.5-2 hours, which will result in a blue-green liquid.[9]
-
While stirring, add a solid base (e.g., sodium hydroxide) to the solution, keeping the temperature below 80°C, to adjust the pH to 10-12.
-
Stir the mixture for 30 minutes, then perform suction filtration.
-
Extract the filtrate with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude product.
-
Recrystallize the crude product from ethyl acetate to yield pure, white, solid 3-aminoadamantan-1-ol.[9]
Data Presentation
Table 1: Physicochemical Properties of 3-Aminoadamantan-1-ol
| Property | Value | References |
| Molecular Formula | C₁₀H₁₇NO | [5][10][11] |
| Molecular Weight | 167.25 g/mol | [10][11] |
| Appearance | White to off-white or light yellow crystalline powder/solid | [5] |
| Melting Point | 265 °C (decomposes) | [12] |
| Solubility | Soluble in organic solvents, insoluble in water. | [2] |
| CAS Number | 702-82-9 | [10][12] |
Table 2: Spectroscopic Data of 3-Aminoadamantan-1-ol
| Spectroscopic Data | Value | References |
| IR (KBr, cm⁻¹) | 3370, 3340 (NH₂, OH), 2912 (Ad) | [13] |
| Mass Spectrum (m/z) | 167 (M⁺), 110, 94, 57 | [13] |
| Elemental Analysis (%) | C: 71.81, H: 10.25, N: 8.37 (Calculated) | [13] |
Mandatory Visualizations
Synthetic Pathways
Caption: Overview of synthetic pathways to 3-aminoadamantan-1-ol.
Pharmacological Significance: Vildagliptin's Mechanism of Action
3-Aminoadamantan-1-ol is a precursor to vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor. Vildagliptin enhances the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose homeostasis.
Caption: Vildagliptin's inhibition of DPP-4 enhances GLP-1 signaling.
Pharmacological Relevance
The primary pharmacological importance of 3-aminoadamantan-1-ol lies in its role as a key intermediate for the synthesis of vildagliptin.[1][2][3] Vildagliptin is an oral antihyperglycemic agent that enhances the incretin system by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[14]
Mechanism of Action of Vildagliptin:
-
DPP-4 Inhibition: DPP-4 is an enzyme that rapidly inactivates incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[14]
-
Enhanced Incretin Levels: By inhibiting DPP-4, vildagliptin increases the circulating levels of active GLP-1 and GIP.[14]
-
Improved Glycemic Control: Elevated incretin levels lead to several beneficial effects in managing type 2 diabetes:
-
Glucose-dependent insulin secretion: GLP-1 stimulates the pancreatic beta-cells to release insulin in response to high blood glucose levels.[15]
-
Suppression of glucagon secretion: GLP-1 inhibits the pancreatic alpha-cells from releasing glucagon, a hormone that raises blood glucose levels.[14][15]
-
Improved beta-cell function: Some studies suggest that vildagliptin may help preserve beta-cell function.[15]
-
Recent research also suggests that vildagliptin may have vasculoprotective effects beyond its glycemic control by limiting inflammation and reducing macrophage foam cell formation, which are key processes in atherogenesis.[16] Furthermore, vildagliptin has been shown to stimulate endothelial cell network formation and revascularization in ischemic conditions through an endothelial nitric-oxide synthase-dependent mechanism.[17] It has also been found to improve mitochondrial dysfunction in endothelial cells under high glucose conditions by inhibiting mitochondrial fission.[18]
Conclusion
3-Aminoadamantan-1-ol is a vital molecule in modern pharmaceutical synthesis, primarily due to its indispensable role in the production of the anti-diabetic drug vildagliptin. The various synthetic routes available allow for its production from different starting materials, catering to the needs of industrial-scale manufacturing. A thorough understanding of its physicochemical properties is essential for its handling, characterization, and use in subsequent reactions. The pharmacological significance of its derivative, vildagliptin, underscores the importance of continued research into adamantane-based compounds for the development of novel therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. 3-Amino-1-adamantanol | 702-82-9 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. 3-amino-1-adamantanol and synthesis method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 5. 3-Amino-1-Adamantanol [kaimosi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN101747212B - Method for synthesizing 3-amino-1-adamantanol - Google Patents [patents.google.com]
- 9. CN101798270A - Method for preparing 3-amino-1-adamantane alcohol - Google Patents [patents.google.com]
- 10. 3-Amino-1-adamantanol | C10H17NO | CID 658645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3-Amino-1-Adamantanol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 12. 3-Amino-1-adamantanol 96% | 702-82-9 [sigmaaldrich.com]
- 13. RU2488577C1 - Method of producing 3-amino-1-adamantanol and acid addition salts thereof - Google Patents [patents.google.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. The potential role of vildagliptin in the management and prevention of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Vasculoprotective Effects of Vildagliptin. Focus on Atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Vildagliptin Stimulates Endothelial Cell Network Formation and Ischemia-induced Revascularization via an Endothelial Nitric-oxide Synthase-dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Vildagliptin improves high glucose‐induced endothelial mitochondrial dysfunction via inhibiting mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 2-Aminoadamantan-1-ol: Molecular Properties
For Researchers, Scientists, and Drug Development Professionals
Molecular Formula and Weight
The chemical structure of adamantane provides a rigid, tricyclic scaffold. When substituted with an amino (-NH₂) and a hydroxyl (-OH) group, the resulting isomers of aminoadamantanol are expected to share the same molecular formula and, consequently, the same molecular weight.
Data for the known isomers, 3-aminoadamantan-1-ol and 4-aminoadamantan-1-ol, confirms this principle. Both compounds have a molecular formula of C₁₀H₁₇NO and a molecular weight of approximately 167.25 g/mol .[1][2][3][4] Based on the principles of chemical isomerism, 2-aminoadamantan-1-ol will have the same molecular formula and molecular weight.
Table 1: Molecular Properties of Aminoadamantan-1-ol Isomers
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound (inferred) | C₁₀H₁₇NO | 167.25 |
| 3-Aminoadamantan-1-ol | C₁₀H₁₇NO | 167.25[1][3][4] |
| 4-Aminoadamantan-1-ol | C₁₀H₁₇NO | 167.25[2] |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of adamantane derivatives can be complex. The synthesis of related compounds often involves multi-step processes. For instance, the preparation of 2-adamantanol and 2-adamantanone can be achieved from 1-adamantanol using various acid catalysts. Similarly, methods for the synthesis of adamantan-2-one through the oxidation of adamantane have been documented.
While a specific, validated protocol for the synthesis of this compound is not provided in the search results, a logical synthetic pathway can be conceptualized.
Logical Workflow for the Potential Synthesis of this compound
Caption: A conceptual workflow for the synthesis of this compound.
This document serves as a foundational guide to the molecular properties of this compound for research and development purposes. For detailed experimental procedures, researchers should consult peer-reviewed synthetic chemistry literature.
References
- 1. 3-Amino-1-adamantanol | C10H17NO | CID 658645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Aminoadamantan-1-ol | C10H17NO | CID 2857447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Amino-1-adamantanol, 98+% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
- 4. 3-Amino-1-adamantanol | 702-82-9 [chemicalbook.com]
An In-depth Technical Guide to the Discovery and History of 2-Aminoadamantan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of 2-aminoadamantan-1-ol, a key adamantane derivative. Differentiated from its more widely studied isomer, 3-amino-1-adamantanol, this document focuses exclusively on the 2,1-substituted isomer, offering a detailed account of its initial synthesis, experimental protocols, and subsequent research. This guide is intended to be a core resource for researchers and professionals in the fields of medicinal chemistry and drug development, providing a foundational understanding of this specific adamantane derivative.
Introduction: The Emergence of Adamantane Derivatives
The discovery of adamantane in the 1930s opened a new chapter in organic and medicinal chemistry. Its unique, rigid, and lipophilic cage structure made it an attractive scaffold for the development of novel therapeutic agents. The first clinically successful adamantane derivative, amantadine (1-aminoadamantane), was approved for the prophylaxis and treatment of influenza A and later found application in the management of Parkinson's disease. This success spurred further investigation into the synthesis and biological activities of a wide array of adamantane derivatives, including various amino- and hydroxyl-substituted analogues.
While much of the subsequent research focused on derivatives substituted at the bridgehead (C1 and C3) positions, the synthesis and characterization of vicinal, or 1,2-disubstituted, adamantanes presented a unique synthetic challenge. This guide focuses on one such compound: this compound.
The First Synthesis of this compound
The first documented synthesis of this compound was reported in 1969 by William V. Curran and Robert B. Angier of the Lederle Laboratories Division of American Cyanamid Company. Their work, published in The Journal of Organic Chemistry, detailed a multi-step synthesis starting from adamantanone. This initial synthesis was a significant achievement as it provided a viable route to a previously inaccessible 1,2-disubstituted adamantane derivative, paving the way for further investigation into its chemical and biological properties.
Experimental Protocol for the First Synthesis
The following is a detailed methodology for the original synthesis of this compound as described by Curran and Angier.
Step 1: Oximation of Adamantanone
-
Reactants: Adamantanone, hydroxylamine hydrochloride, pyridine, and ethanol.
-
Procedure: A solution of adamantanone (15.0 g, 0.10 mol) and hydroxylamine hydrochloride (10.5 g, 0.15 mol) in a mixture of pyridine (15 ml) and 95% ethanol (150 ml) was heated at reflux for 2 hours. The reaction mixture was then concentrated under reduced pressure. The resulting residue was triturated with water, filtered, washed with water, and dried to yield adamantanone oxime.
-
Yield: 16.0 g (97%)
-
Melting Point: 164-166 °C
Step 2: Reduction of Adamantanone Oxime
-
Reactants: Adamantanone oxime and sodium in n-amyl alcohol.
-
Procedure: To a refluxing solution of adamantanone oxime (8.25 g, 0.05 mol) in n-amyl alcohol (250 ml), sodium metal (15 g, 0.65 g-atom) was added in small pieces over 1 hour. The mixture was refluxed for an additional 2 hours after the sodium had dissolved. After cooling, the excess n-amyl alcohol was cautiously decomposed with methanol, followed by the addition of water. The mixture was then steam distilled to remove the amyl alcohol. The aqueous residue was extracted with ether, and the ethereal extract was dried over anhydrous sodium sulfate.
-
Product: A mixture of isomeric 2-aminoadamantanes.
Step 3: Acetylation of 2-Aminoadamantane Isomers
-
Reactants: The mixture of 2-aminoadamantane isomers and acetic anhydride.
-
Procedure: The crude mixture of amines from the previous step was dissolved in acetic anhydride (50 ml) and heated on a steam bath for 1 hour. The excess acetic anhydride was evaporated under reduced pressure. The residue was dissolved in chloroform and washed successively with 1N hydrochloric acid, water, 5% sodium bicarbonate solution, and water. The chloroform solution was dried over anhydrous sodium sulfate and evaporated to give a solid residue of the mixed N-acetyl-2-aminoadamantanes.
Step 4: Hydroxylation of the N-Acetyl-2-aminoadamantanes
-
Reactants: The mixture of N-acetyl-2-aminoadamantanes, lead tetraacetate, and benzene.
-
Procedure: A mixture of the N-acetyl-2-aminoadamantanes (4.8 g, 0.025 mol) and lead tetraacetate (13.3 g, 0.03 mol) in dry benzene (100 ml) was refluxed for 24 hours. The mixture was cooled, and the precipitated lead diacetate was removed by filtration. The filtrate was washed with water, 5% sodium bicarbonate solution, and again with water. The benzene solution was dried over anhydrous sodium sulfate and evaporated to yield a crude product.
Step 5: Hydrolysis to this compound
-
Reactants: The crude product from the hydroxylation step and hydrochloric acid.
-
Procedure: The crude product was refluxed with 6N hydrochloric acid (100 ml) for 4 hours. The solution was cooled and extracted with ether to remove non-basic impurities. The acidic aqueous solution was then made basic with 10N sodium hydroxide solution and extracted with chloroform. The chloroform extract was dried over anhydrous sodium sulfate and evaporated to give a solid residue.
-
Purification: The solid residue was recrystallized from ethyl acetate to afford this compound.
-
Yield: 1.5 g (36% from the mixed N-acetyl-2-aminoadamantanes)
-
Melting Point: 228-230 °C
Quantitative Data from the First Synthesis
| Step | Product | Starting Material | Reagents | Yield (%) | Melting Point (°C) |
| 1 | Adamantanone Oxime | Adamantanone | Hydroxylamine HCl, Pyridine, Ethanol | 97 | 164-166 |
| 2-5 | This compound | Adamantanone Oxime | Na, n-Amyl alcohol; Ac₂O; Pb(OAc)₄; HCl | 36 (from N-acetyl derivative) | 228-230 |
Historical Context and Subsequent Developments
The initial synthesis by Curran and Angier was a landmark in adamantane chemistry, providing access to a vicinal amino alcohol on the rigid adamantane scaffold. However, compared to its 1,3- and 1,4-disubstituted counterparts, this compound has received significantly less attention in the scientific literature.
Subsequent research has primarily focused on the development of more efficient and stereoselective synthetic routes. The original synthesis produced a mixture of stereoisomers, and later efforts have aimed to control the stereochemistry of the amino and hydroxyl groups.
To date, the biological activity of this compound itself has not been extensively explored or reported in major studies. Its primary significance remains as a synthetic intermediate and a structural motif for more complex molecules. The pharmacological landscape is dominated by other adamantane derivatives such as amantadine, rimantadine, and memantine, as well as the immediate precursor to the antidiabetic drug vildagliptin, which is 3-amino-1-adamantanol.
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the synthetic pathway and the logical progression of the discovery of this compound.
Caption: Synthetic pathway for the first synthesis of this compound.
Caption: Historical timeline of the discovery of this compound.
Conclusion and Future Perspectives
The discovery of this compound by Curran and Angier in 1969 marked a notable advancement in the synthetic chemistry of adamantane derivatives. While it has not yet emerged as a significant bioactive molecule in its own right, its unique 1,2-disubstituted pattern on the rigid adamantane core continues to hold potential for the design of novel therapeutic agents.
Future research in this area could focus on several key aspects:
-
Stereoselective Synthesis: The development of efficient and scalable stereoselective syntheses of the different stereoisomers of this compound would be crucial for detailed biological evaluation.
-
Biological Screening: A comprehensive biological screening of the individual stereoisomers against a range of therapeutic targets could uncover previously unknown activities.
-
Derivative Synthesis: Using this compound as a scaffold, the synthesis and evaluation of a library of derivatives could lead to the identification of potent and selective drug candidates.
This in-depth guide has provided a thorough overview of the discovery and history of this compound, with a focus on its initial synthesis. It is hoped that this resource will serve as a valuable starting point for researchers and professionals interested in exploring the chemistry and potential applications of this unique adamantane derivative.
Spectroscopic Characterization of 2-Aminoadamantan-1-ol: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the molecule 2-aminoadamantan-1-ol. It is intended for researchers, scientists, and professionals in the field of drug development who are familiar with standard analytical methods. This document outlines the expected spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry), detailed experimental protocols, and a logical workflow for the analysis of this compound.
Introduction to this compound
This compound is a derivative of adamantane, a rigid, tricyclic hydrocarbon. The presence of both an amino (-NH₂) and a hydroxyl (-OH) group on the adamantane framework suggests its potential for use in medicinal chemistry, as these functional groups can participate in various biological interactions. Accurate spectroscopic characterization is crucial for confirming the structure and purity of synthesized this compound.
Workflow for Spectroscopic Analysis
The structural elucidation of a novel compound like this compound typically follows a standardized workflow that integrates data from multiple spectroscopic techniques. Each method provides unique and complementary information about the molecular structure.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.
Expected Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show a series of broad multiplets corresponding to the protons of the adamantane cage. The protons on the carbons bearing the amino and hydroxyl groups will have distinct chemical shifts. The -OH and -NH₂ protons are expected to be broad singlets and their chemical shifts can be concentration and solvent dependent.
¹³C NMR (Carbon NMR): The carbon NMR spectrum will show distinct signals for the carbons of the adamantane skeleton. The carbons directly attached to the electronegative oxygen and nitrogen atoms (C-1 and C-2) will be shifted downfield.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Adamantane CH₂, CH | 1.5 - 2.5 | m | ~12H | Adamantane cage |
| CH-OH | ~3.5 - 4.0 | br s | 1H | C₁-H |
| CH-NH₂ | ~2.8 - 3.2 | br s | 1H | C₂-H |
| OH | Variable (e.g., 1.5 - 4.0) | br s | 1H | -OH |
| NH₂ | Variable (e.g., 1.0 - 3.0) | br s | 2H | -NH₂ |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Adamantane CH₂, CH | 25 - 45 | Adamantane cage |
| C-NH₂ | 50 - 60 | C₂ |
| C-OH | 65 - 75 | C₁ |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic vibrations of the O-H and N-H bonds, as well as the C-H and C-C bonds of the adamantane structure.
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Description |
| O-H (alcohol) | 3200 - 3600 | Strong, Broad | H-bonded O-H stretch |
| N-H (amine) | 3300 - 3500 | Medium (doublet) | N-H stretch |
| C-H (alkane) | 2850 - 3000 | Strong | C-H stretch |
| N-H (amine) | 1590 - 1650 | Medium | N-H bend |
| C-O (alcohol) | 1000 - 1260 | Strong | C-O stretch |
Mass Spectrometry (MS)
Mass spectrometry will provide the molecular weight of the compound and information about its fragmentation pattern. For this compound (C₁₀H₁₇NO), the expected molecular weight is approximately 167.25 g/mol .
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Identity | Notes |
| 167 | [M]⁺ | Molecular ion |
| 150 | [M-NH₃]⁺ | Loss of ammonia |
| 149 | [M-H₂O]⁺ | Loss of water |
| 94 | [C₆H₁₀N]⁺ | Fragmentation of the adamantane cage |
| 79 | [C₆H₇]⁺ | Fragmentation of the adamantane cage |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid Sample (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
ESI-MS: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
EI-MS: Introduce the sample (often via a direct insertion probe or GC inlet) into the EI source. This high-energy ionization method will generate the molecular ion [M]⁺ and various fragment ions.
-
-
Data Analysis: Determine the mass of the molecular ion to confirm the molecular formula. Analyze the fragmentation pattern to gain further structural information.
The Multifaceted Biological Activity of 2-Aminoadamantan-1-ol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The adamantane scaffold, a rigid, lipophilic, tricyclic hydrocarbon, has proven to be a privileged structure in medicinal chemistry, lending favorable pharmacokinetic and pharmacodynamic properties to a wide array of therapeutic agents.[1] Among the vast landscape of adamantane derivatives, 2-aminoadamantan-1-ol and its analogues have emerged as a class of compounds with diverse and potent biological activities. Their unique three-dimensional structure allows for specific interactions with various biological targets, leading to a spectrum of pharmacological effects, including antiviral, antimicrobial, and neuromodulatory activities. This in-depth technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of their mechanisms of action through signaling pathway diagrams.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically starts from commercially available adamantane or its functionalized analogues. A common route to the core this compound structure involves the oxidation of adamantane to adamantan-2-one, followed by reductive amination or other nucleophilic addition reactions at the carbonyl group, and subsequent hydroxylation.[2][3] Further derivatization of the amino and hydroxyl groups allows for the generation of a diverse library of compounds with varying physicochemical properties and biological activities.
Biological Activities and Quantitative Data
This compound derivatives have demonstrated a broad spectrum of biological activities. The following sections summarize the key findings and present quantitative data in structured tables for comparative analysis.
Antiviral Activity
A significant area of investigation for aminoadamantane derivatives has been their potent antiviral activity, particularly against the influenza A virus.[4] The primary mechanism of action involves the inhibition of the M2 proton channel, a crucial component in the viral replication cycle.[5][6] By blocking this channel, these compounds prevent the uncoating of the virus and the release of its genetic material into the host cell.
Table 1: Antiviral Activity of this compound Derivatives against Influenza A Virus
| Compound | Virus Strain | Assay | IC50 (µM) | Reference |
| 2-(1-Adamantyl)imidazole | A-2 Victoria | Chick Embryo | - | [7] |
| N-Methyl-2-(1-adamantyl)imidazole | A-2 Victoria | Chick Embryo | - | [7] |
| Glycyl-rimantadine | Influenza A (H3N2) | Cell-based | <30 | [4] |
| Adamantanol analogue 4 | Influenza A (H2N2, H3N2) | MDCK cells | - | [8] |
| Adamantanol analogue 6 | Influenza A (H2N2, H3N2) | MDCK cells | - | [8] |
Note: Specific IC50 values for some compounds were not provided in the source material, but they were reported to have significant activity.
Antimicrobial Activity
Several 2-aminoadamantane derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[9][10] The lipophilic nature of the adamantane cage is thought to facilitate the interaction of these molecules with microbial cell membranes, leading to disruption of cellular processes.
Table 2: Antimicrobial Activity of this compound and Related Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Azomethine derivative of 2-aminoadamantane | Staphylococcus aureus | - | [10] |
| Azomethine derivative of 2-aminoadamantane | Bacillus subtilis | - | [10] |
| 1-((2-chloro-3,4-dimethoxybenzylidene)amino)adamantane | Candida krusei | 32 | [9] |
| 1-((2-chloro-3,4-dimethoxybenzylidene)amino)adamantane | Candida parapsilosis | 32 | [9] |
| 4-(adamant-1-ylmethoxycarbonyl)-N-(5-carboxypentamethylene)phthalimide | Staphylococcus aureus | 0.022 | [11] |
| 4-(adamant-1-ylmethoxycarbonyl)-N-(L-alanyl)phthalimide | Staphylococcus aureus | 0.05 | [11] |
Note: MIC values for some compounds were not explicitly stated but were reported to show marked bacteriostatic effects.
NMDA Receptor Antagonism
Aminoadamantane derivatives are well-known for their ability to act as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system.[5][12] This activity is the basis for the clinical use of memantine (1-amino-3,5-dimethyladamantane) in the treatment of Alzheimer's disease.[13] By blocking the NMDA receptor channel when it is excessively open, these compounds can mitigate the neurotoxic effects of glutamate.[13] While specific quantitative data for this compound derivatives as NMDA receptor antagonists are not abundant in the readily available literature, their structural similarity to known antagonists suggests they are promising candidates for evaluation.
Table 3: NMDA Receptor Antagonist Activity of Aminoadamantane Derivatives
| Compound | Assay | Activity Metric | Value | Reference |
| Amantadine | NMDA-induced currents | - | Similar to 2-alkyl-2-aminoadamantanes | [8] |
| Memantine | NMDA-induced currents | - | Non-competitive antagonist | [14] |
| 2-Alkyl-2-aminoadamantanes | NMDA-induced currents | - | Similar to amantadine | [8] |
Anticancer Activity
Recent studies have begun to explore the potential of adamantane derivatives as anticancer agents.[15][16] Their lipophilicity can enhance cell permeability and accumulation in tumor tissues. Some derivatives have been shown to induce apoptosis and inhibit signaling pathways crucial for cancer cell proliferation and survival.
Table 4: Anticancer Activity of Adamantane Derivatives
| Compound | Cell Line | Activity Metric | Value (µM) | Reference |
| Adamantane-isothiourea derivatives | Hep-G2, Hela, HCT-116 | IC50 | Varies | [15] |
| 2-Aminothiazole derivatives with adamantane | Various cancer cell lines | IC50 | Varies | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers in the field.
General Synthesis of Schiff Bases of 2-Aminoadamantane
This protocol is based on the synthesis of antimicrobial Schiff bases.[9]
-
Dissolution: Dissolve 2-aminoadamantane in a suitable solvent such as ethanol or methanol.
-
Addition of Aldehyde: Add an equimolar amount of the desired benzaldehyde derivative to the solution.
-
Reaction: Reflux the reaction mixture for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature or in an ice bath to induce crystallization of the product.
-
Purification: Collect the solid product by filtration, wash with a cold solvent, and recrystallize from a suitable solvent system to obtain the pure Schiff base.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as IR, 1H-NMR, and elemental analysis.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[9]
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth medium.
-
Serial Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubation: Incubate the microtiter plates at the optimal temperature and duration for the growth of the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Antiviral Plaque Reduction Assay for Influenza Virus
This assay is commonly used to determine the antiviral activity of compounds against plaque-forming viruses like influenza.
-
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates and grow to confluence.
-
Virus Infection: Wash the cell monolayers and infect with a predetermined dilution of influenza virus for 1 hour at 37°C.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a medium (e.g., agarose or methylcellulose) containing various concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until viral plaques are visible (typically 2-3 days).
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Calculation of IC50: The 50% inhibitory concentration (IC50) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control.
NMDA Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a compound for the NMDA receptor.
-
Membrane Preparation: Prepare synaptic membrane fractions from a suitable brain region (e.g., rat hippocampus or cortex).
-
Binding Reaction: In a reaction tube, combine the membrane preparation, a radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801), and varying concentrations of the test compound in a suitable buffer.
-
Incubation: Incubate the reaction mixture at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are a direct consequence of their interaction with specific molecular targets and the subsequent modulation of cellular signaling pathways.
Inhibition of Influenza A M2 Proton Channel
The antiviral activity of many aminoadamantane derivatives against influenza A is primarily due to the blockade of the M2 proton channel. This channel is essential for the virus to release its genetic material into the host cell's cytoplasm.
Caption: Inhibition of the Influenza A M2 proton channel by a this compound derivative.
Antagonism of the NMDA Receptor
The neuromodulatory effects of aminoadamantane derivatives are largely attributed to their non-competitive antagonism of the NMDA receptor. In pathological conditions associated with excessive glutamate release, such as Alzheimer's disease, the continuous activation of NMDA receptors leads to an influx of Ca2+, triggering excitotoxicity and neuronal cell death. Aminoadamantane derivatives block the open channel of the NMDA receptor, preventing this excessive Ca2+ influx.
Caption: Non-competitive antagonism of the NMDA receptor by a this compound derivative.
Conclusion and Future Directions
Derivatives of this compound represent a versatile and promising class of bioactive molecules with demonstrated potential in antiviral, antimicrobial, and neurological applications. The data and protocols presented in this guide offer a solid foundation for researchers to build upon. Future research should focus on expanding the library of these derivatives and conducting comprehensive structure-activity relationship (SAR) studies to optimize their potency and selectivity for various biological targets. Further elucidation of their mechanisms of action and downstream signaling effects will be crucial for their development as next-generation therapeutic agents. The unique properties of the adamantane scaffold, combined with the functional versatility of the amino and hydroxyl groups, ensure that this compound derivatives will remain an exciting area of research in medicinal chemistry for years to come.
References
- 1. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]
- 2. RU2109727C1 - Method of synthesis of adamantane-2-one - Google Patents [patents.google.com]
- 3. CN1980875A - Process for producing 2-adamantanol and 2-adamantanone - Google Patents [patents.google.com]
- 4. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Studying the Effect of Amino Acid Substitutions in the M2 Ion Channel of the Influenza Virus on the Antiviral Activity of the Aminoadamantane Derivative In Vitro and In Silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparisons of the influenza virus A M2 channel binding affinities, anti-influenza virus potencies and NMDA antagonistic activities of 2-alkyl-2-aminoadamantanes and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antimicrobial activity evaluation of some new adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of certain 2-aminoadamantane derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antimicrobial activity of new adamantane derivatives I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [The action of 1-aminoadamantane. Comparative studies with isolated nerve endings and thrombocytes on the release of serotonin and dopamine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Adamantane Maze: A Technical Review of 2-Aminoadamantan-1-ol and its Isomers
A scarcity of specific literature on 2-aminoadamantan-1-ol necessitates a comparative approach, leveraging data from its better-studied isomers to provide a comprehensive guide for researchers in drug discovery and development.
While the adamantane cage, a rigid, lipophilic hydrocarbon, is a privileged scaffold in medicinal chemistry, a thorough review of the scientific literature reveals a significant knowledge gap concerning this compound. In contrast to its well-documented isomer, 3-aminoadamantan-1-ol, a key intermediate in the synthesis of the antidiabetic drug vildagliptin, detailed experimental data for this compound is sparse. This technical guide aims to collate the available information on this compound and provide a comparative analysis with its isomers to infer potential synthetic routes, physicochemical properties, and biological activities.
Physicochemical Properties: A Tale of Isomeric Differences
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility | CAS Number |
| 1-Aminoadamantan-3-ol | C₁₀H₁₇NO | 167.25 | 265 (dec.)[1][2][3] | Soluble in organic solvents, insoluble in water.[4][5] | 702-82-9[1][2][3][4][6] |
| This compound | C₁₀H₁₇NO | 167.25 | Not Reported | Not Reported | Not Available |
| (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol | C₁₂H₂₁NO | 195.30 | Not Reported | Not Reported | 1568090-75-4[7] |
Synthesis of Aminoadamantanols: Exploring Potential Pathways
The synthesis of aminoadamantanols often involves multi-step processes starting from adamantane or its derivatives. The established routes for 3-aminoadamantan-1-ol can serve as a blueprint for devising potential synthetic strategies for the 2-amino isomer.
Established Synthesis of 3-Aminoadamantan-1-ol
One common method for the preparation of 3-aminoadamantan-1-ol involves the oxidation of 1-aminoadamantane hydrochloride. Another approach starts with the hydrolysis of 3-acetylamino-1-adamantanol.
A patented method describes the synthesis of 3-amino-1-adamantanol through the oxidation of adamantane with fuming nitric acid in the presence of glacial acetic acid, followed by amination with an aqueous urea solution and subsequent treatment with concentrated sulfuric acid.[8]
Postulated Synthesis of this compound
A key historical reference points to the synthesis of 2-amino-1-adamantanol, though the full experimental details are not widely accessible. Based on general principles of adamantane chemistry, a plausible route could involve the reduction of an appropriate oxime or the amination of a suitable precursor. For instance, the reduction of adamantanone oxime could potentially yield a mixture of aminoadamantane isomers, which would then require separation and further functionalization.
Biological Activity and Therapeutic Potential
Adamantane derivatives are known to exhibit a wide range of biological activities, including antiviral, antidiabetic, and neurological effects.[9]
-
Antiviral Activity: Amantadine (1-aminoadamantane) and rimantadine are well-known for their antiviral activity against the influenza A virus.[1][10] The mechanism of action is believed to involve the inhibition of the M2 ion channel protein of the virus.
-
Antidiabetic Activity: As previously mentioned, 3-aminoadamantan-1-ol is a crucial building block for vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.[4]
-
Neurological Applications: Memantine (1-amino-3,5-dimethyladamantane), an NMDA receptor antagonist, is used in the treatment of Alzheimer's disease.[11]
The biological activity of this compound has not been extensively reported. However, given the diverse pharmacological profiles of other aminoadamantane derivatives, it represents an interesting scaffold for further investigation in various therapeutic areas.
Future Directions and Conclusion
The current body of literature on this compound is notably limited, presenting a clear opportunity for further research. The development of a robust and scalable synthetic route to this isomer is a critical first step. Subsequent detailed characterization of its physicochemical properties and a comprehensive evaluation of its biological activity are warranted. Such studies could unveil novel therapeutic applications for this under explored member of the aminoadamantanol family.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. researchgate.net [researchgate.net]
- 4. ijpsr.com [ijpsr.com]
- 5. baes.uc.pt [baes.uc.pt]
- 6. researchgate.net [researchgate.net]
- 7. CN101735080A - Process for synthesizing trans-4-amino-1-adamantanol hydrochloride - Google Patents [patents.google.com]
- 8. 3-Amino-1-Adamantanol [kaimosi.com]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 2-Aminoadamantan-1-ol Hydrochloride: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-aminoadamantan-1-ol hydrochloride, a valuable intermediate in the development of novel therapeutics. The synthesis involves a two-step process commencing from the readily available adamantan-2-one. The protocol herein is compiled from established methodologies for the oximation of adamantan-2-one followed by the reduction of the resulting oxime.
Introduction
Adamantane derivatives have garnered significant attention in medicinal chemistry due to their unique lipophilic and rigid cage-like structure, which can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The specific isomer, this compound, with its vicinal amino and hydroxyl functionalities, presents a versatile scaffold for the synthesis of a variety of biologically active molecules. This protocol details a reliable and reproducible method for the preparation of its hydrochloride salt.
Synthetic Pathway Overview
The synthesis of this compound hydrochloride proceeds via a two-step reaction sequence starting from adamantan-2-one. The first step involves the conversion of the ketone to its corresponding oxime, adamantan-2-one oxime. The subsequent step is the reduction of the oxime to the desired this compound, which is then converted to its hydrochloride salt for improved stability and handling.
Application Notes and Protocols: 2-Aminoadamantan-1-ol as a Scaffold in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The adamantane cage is a versatile and privileged scaffold in medicinal chemistry, prized for its rigid, lipophilic nature which can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. While 1-aminoadamantane (amantadine) and its derivatives are well-established as antiviral and anti-Parkinsonian agents, other isomers of amino-substituted adamantanes remain less explored but hold significant therapeutic potential. This document focuses on the application of the 2-aminoadamantan-1-ol scaffold in drug design, providing an overview of its potential therapeutic applications, proposed synthetic protocols, and methodologies for biological evaluation.
The unique stereochemistry of the this compound scaffold, with the amino and hydroxyl groups situated on a secondary carbon and a tertiary bridgehead carbon, respectively, offers a distinct three-dimensional arrangement for molecular interactions with biological targets. This structural feature presents opportunities for developing novel therapeutics with improved selectivity and efficacy.
Potential Therapeutic Applications
Derivatives of the 2-aminoadamantane core have shown promise in several therapeutic areas, suggesting that the this compound scaffold could be a valuable starting point for the design of new drugs.
Antiviral Agents
Aminoadamantanes have a history of use as antiviral drugs, particularly against influenza A virus. While resistance has emerged to older drugs like amantadine, the development of new derivatives continues to be an active area of research. Novel 2-aminoadamantane derivatives have demonstrated activity against various influenza A strains, including H1N1.[1] The mechanism of action for many aminoadamantanes involves the blockade of the M2 proton channel of the influenza A virus, which is crucial for viral uncoating and replication.[2] Furthermore, adamantane derivatives are being investigated for their potential against other viruses, including coronaviruses like SARS-CoV-2, where they may interfere with viral entry and replication through various mechanisms.[1]
NMDA Receptor Antagonists for Neurological Disorders
Aminoadamantanes, such as memantine (1-amino-3,5-dimethyladamantane), are well-known N-methyl-D-aspartate (NMDA) receptor antagonists used in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[1] These compounds act as uncompetitive antagonists, binding within the ion channel of the NMDA receptor to modulate its activity. Recent studies have indicated that 2-adamantylethylamine derivatives can also bind to the NMDA receptor, suggesting that the 2-aminoadamantane scaffold is a viable starting point for novel NMDA receptor modulators.[3] The introduction of a hydroxyl group in the this compound scaffold could provide an additional point of interaction within the receptor, potentially leading to derivatives with altered affinity and selectivity.
Antimicrobial Agents
The adamantane nucleus has been incorporated into various compounds exhibiting antibacterial and antifungal activity. The lipophilicity of the adamantane cage can facilitate the penetration of microbial cell membranes. While specific data on this compound is limited, other adamantane derivatives have shown activity against a range of bacterial and fungal pathogens.[4]
Data Presentation: Biological Activity of Related Adamantane Derivatives
Quantitative data for this compound derivatives is sparse in the literature. However, the following table summarizes the biological activity of structurally related 2-aminoadamantane derivatives to provide a basis for comparison and to highlight the potential of this scaffold.
| Compound Class | Target/Organism | Assay | Activity Metric (e.g., IC₅₀, MIC) | Reference |
| 2-Adamantylethylamines | NMDA Receptor | Radioligand Binding | IC₅₀ = 1.09 ± 0.40 µM and 2.70 ± 0.54 µM | [3] |
| Spiro[cyclopropane-1,2'-adamantane]-2-methanamine | Influenza A (H2N2 strain) | Antiviral Assay | MIC₅₀ = 0.8 µg/mL | [3] |
| Novel 2-aminoadamantanes | Influenza A (H1N1 strains) | Antiviral Assay | Active against various strains | [1] |
| Amantadine (1-aminoadamantane) | Influenza A M2 Channel | Antiviral Assay | Varies by strain | [2] |
| Memantine (1-amino-3,5-dimethyladamantane) | NMDA Receptor | Radioligand Binding | IC₅₀ in the low micromolar range | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound derivatives are proposed below, based on established methodologies for adamantane chemistry and pharmacological testing.
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned starting from the commercially available adamantanone. A key step is the stereoselective introduction of the amino and hydroxyl groups.
Protocol: Synthesis of syn- and anti-2-Aminoadamantan-1-ol
-
Protection of the Amine: Start with a protected 2-aminoadamantanone. For example, reductive amination of adamantanone followed by protection of the resulting amine (e.g., as a carbamate or trityl derivative).
-
Stereoselective Reduction of the Ketone: The stereochemical outcome of the reduction of the ketone at the 1-position will determine the syn or anti configuration of the final product.
-
For the anti-isomer: Reduction of an N-carbamate protected 2-aminoadamantanone with a bulky reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) in ethanol at low temperatures (e.g., -78 °C) is expected to favor the formation of the anti-amino alcohol.
-
For the syn-isomer: Reduction of an N-trityl protected 2-aminoadamantanone with LiAlH(OtBu)₃ in a non-polar solvent like tetrahydrofuran (THF) at a slightly higher temperature (e.g., -5 °C) can favor the syn-diastereomer.
-
-
Deprotection: The protecting group on the amine is then removed under appropriate conditions (e.g., acid hydrolysis for carbamates or mild acid treatment for the trityl group) to yield the target syn- or anti-2-aminoadamantan-1-ol.
-
Purification and Characterization: The final product should be purified by crystallization or column chromatography and characterized by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
Protocol for Antiviral Activity Screening (Influenza A)
Cell Culture and Virus Propagation:
-
Madin-Darby Canine Kidney (MDCK) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Influenza A virus strains (e.g., H1N1, H3N2) are propagated in MDCK cells in the presence of trypsin.
Cytotoxicity Assay:
-
Plate MDCK cells in a 96-well plate and incubate overnight.
-
Add serial dilutions of the test compounds (derivatives of this compound) to the cells.
-
Incubate for 48-72 hours.
-
Assess cell viability using a standard method such as the MTT assay to determine the 50% cytotoxic concentration (CC₅₀).
Plaque Reduction Assay:
-
Plate MDCK cells in 6-well plates and grow to confluence.
-
Infect the cell monolayers with a known dilution of influenza A virus for 1 hour.
-
Remove the virus inoculum and overlay the cells with an agar medium containing various concentrations of the test compounds.
-
Incubate for 2-3 days until plaques are visible.
-
Stain the cells with crystal violet and count the plaques.
-
The 50% inhibitory concentration (IC₅₀) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control.
Protocol for NMDA Receptor Binding Assay
Membrane Preparation:
-
Rat brain cortices are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged, and the pellet is washed multiple times to remove endogenous ligands.
-
The final pellet containing the membrane preparation is resuspended in the assay buffer.
Radioligand Binding Assay:
-
In a 96-well plate, add the membrane preparation, the radioligand (e.g., [³H]MK-801, a known NMDA receptor channel blocker), and various concentrations of the test compounds (this compound derivatives).
-
Glutamate and glycine are included in the assay buffer to open the NMDA receptor channel.
-
Incubate at room temperature for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled NMDA receptor antagonist (e.g., unlabeled MK-801).
-
The inhibition constant (Kᵢ) of the test compounds is calculated from the IC₅₀ values obtained from competitive binding curves.
Visualizations
Caption: Proposed workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Mechanism of action of aminoadamantane derivatives as NMDA receptor channel blockers.
Conclusion
The this compound scaffold represents an underutilized yet promising platform for the development of new therapeutic agents. Its unique stereochemistry and the proven biological activities of related adamantane derivatives in antiviral, neurological, and antimicrobial applications provide a strong rationale for further investigation. The proposed synthetic and biological evaluation protocols offer a starting point for researchers to explore the potential of this scaffold in drug discovery programs. Further derivatization of the amino and hydroxyl groups can lead to the generation of compound libraries for screening against a wide range of biological targets, potentially uncovering novel drug candidates with improved therapeutic profiles.
References
Application Notes: 2-Aminoadamantan-1-ol in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The adamantane scaffold is a unique, rigid, and lipophilic three-dimensional structure that has become a valuable pharmacophore in medicinal chemistry. Its favorable physicochemical properties, particularly its ability to cross the blood-brain barrier, have led to the development of successful central nervous system (CNS) drugs. Prominent examples include amantadine and memantine, which are used in the treatment of Parkinson's disease (PD) and Alzheimer's disease (AD), respectively.[1]
While extensive research exists for 1-aminoadamantane derivatives, specific data on 2-aminoadamantan-1-ol in the context of neurodegenerative diseases is limited. However, based on the well-established neuroprotective mechanisms of structurally similar aminoadamantanes, this compound and its derivatives represent a promising class of compounds for investigation. These application notes, therefore, extrapolate the potential applications and methodologies for this compound based on the pharmacology of its analogues. The primary mechanism of action for these compounds is the antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1][2]
Mechanism of Action: NMDA Receptor Antagonism
Neurodegenerative disorders are often associated with a phenomenon known as excitotoxicity.[3] This process is primarily mediated by the overactivation of glutamate receptors, particularly the NMDA receptor.[4] Under normal physiological conditions, the NMDA receptor channel is blocked by magnesium ions (Mg²⁺). Upon binding of glutamate and a co-agonist (glycine or D-serine), and subsequent membrane depolarization, the Mg²⁺ block is relieved, allowing an influx of calcium ions (Ca²⁺). This Ca²⁺ influx is crucial for synaptic plasticity, learning, and memory.[4]
However, in pathological states, excessive glutamate release leads to prolonged NMDA receptor activation and a massive influx of Ca²⁺. This overload triggers a cascade of neurotoxic events, including the activation of proteases and nucleases, mitochondrial dysfunction, generation of reactive oxygen species (ROS), and ultimately, neuronal apoptosis.[3]
Aminoadamantane derivatives like memantine act as uncompetitive, low-to-moderate affinity NMDA receptor antagonists. They block the ion channel only when it is open, a state induced by the presence of glutamate. This voltage-dependent blockade is fast, allowing it to preferentially curb excessive, pathological receptor activation while preserving normal synaptic transmission. It is hypothesized that this compound would share this mechanism, offering a potential therapeutic window for neuroprotection without significantly impairing normal brain function.
Caption: NMDA Receptor-mediated excitotoxicity and its inhibition.
Potential Applications in Neurodegenerative Diseases
-
Alzheimer's Disease (AD): The pathology of AD involves both amyloid-beta (Aβ) plaques and glutamate-mediated excitotoxicity. Novel aminoadamantane derivatives have been synthesized and evaluated for their ability to inhibit Aβ aggregation.[5] A compound like this compound could therefore offer a multi-target approach by not only protecting neurons from excitotoxicity but also potentially interfering with the Aβ cascade.[3]
-
Parkinson's Disease (PD): In PD, the degeneration of dopaminergic neurons leads to a relative overactivity of glutamatergic pathways in the basal ganglia. Amantadine is used to manage PD symptoms, partly through its NMDA receptor antagonist activity.[6] this compound could be investigated for its ability to rebalance this circuitry and provide symptomatic relief and neuroprotection.
-
Huntington's Disease (HD): Chorea, the characteristic involuntary movement in HD, is linked to NMDA receptor hypersensitivity on remaining striatal neurons. Amantadine has shown some benefit in reducing chorea.[7] Therefore, this compound could be explored for similar palliative effects.
-
Other Applications: Some adamantane derivatives have demonstrated antioxidant properties, which could be beneficial in neurodegenerative diseases where oxidative stress is a key pathological feature.[1]
Quantitative Data of Reference Compounds
The following table summarizes the binding affinities of well-established aminoadamantane NMDA receptor antagonists. This data serves as a benchmark for evaluating new derivatives like this compound.
| Compound | Target | Assay Type | Brain Region | Affinity (KD or Ki) | Reference |
| Memantine | NMDA Receptor (PCP Site) | [³H]MK-801 Displacement | Cortex | ~1 µM | [2] |
| Amantadine | NMDA Receptor (PCP Site) | [³H]MK-801 Displacement | Cortex | ~10-20 µM | [2] |
| (+)-MK-801 (Dizocilpine) | NMDA Receptor (PCP Site) | [³H]MK-801 Saturation | Cortex | 4.59 nM (KD) | [2] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the neuroprotective potential of this compound.
Protocol 1: In Vitro NMDA Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the NMDA receptor ion channel site (PCP site) via competitive displacement of the radioligand [³H]MK-801.
Materials:
-
Rat cortical membranes (prepared or commercially available)
-
[³H]MK-801 (radioligand)
-
This compound (test compound)
-
Memantine or unlabeled MK-801 (positive control/competitor)
-
Assay Buffer: 5 mM Tris-HCl, pH 7.4
-
Scintillation vials and cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration manifold and vacuum pump
-
Liquid scintillation counter
Methodology:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold sucrose buffer, followed by centrifugation to isolate the crude membrane fraction. Wash the pellet multiple times in assay buffer and store at -80°C. On the day of the assay, thaw and resuspend membranes in assay buffer.
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following in order:
-
50 µL Assay Buffer (for total binding) or 10 µM unlabeled MK-801 (for non-specific binding).
-
50 µL of varying concentrations of this compound (e.g., 1 nM to 1 mM).
-
50 µL of [³H]MK-801 (final concentration ~1-5 nM).
-
50 µL of rat cortical membranes (final concentration ~100-200 µg protein/well).
-
-
Incubation: Incubate the mixture at room temperature for 2-4 hours to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester/filtration manifold.
-
Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for several hours. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
Protocol 2: In Vitro Neuroprotection Assay against Glutamate Excitotoxicity
Objective: To assess the ability of this compound to protect cultured neurons from cell death induced by glutamate.
Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos) or a neuronal cell line (e.g., SH-SY5Y).
-
Neurobasal medium supplemented with B27 and GlutaMAX.
-
Glutamate stock solution.
-
This compound (test compound).
-
Memantine (positive control).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
DMSO (Dimethyl sulfoxide).
-
96-well cell culture plates.
-
Plate reader (570 nm).
Methodology:
-
Cell Culture: Plate primary neurons or SH-SY5Y cells in 96-well plates and culture until they form a mature network (7-10 days for primary neurons, 24-48 hours for cell lines).
-
Pre-treatment: Replace the culture medium with fresh medium containing varying concentrations of this compound or memantine. Incubate for 1-2 hours.
-
Excitotoxic Insult: Add glutamate to the wells to a final concentration known to induce ~50% cell death (e.g., 50-100 µM, determined empirically). Include control wells with no glutamate (vehicle control) and wells with glutamate but no test compound (toxin control).
-
Incubation: Incubate the plates for 24 hours at 37°C in a CO₂ incubator.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the vehicle control group. Plot the percentage of neuroprotection against the log concentration of this compound and determine the EC₅₀ value.
Protocol 3: In Vivo Assessment in a 6-OHDA Model of Parkinson's Disease
Objective: To evaluate the efficacy of this compound in alleviating motor deficits in a rat model of PD.[8]
Materials:
-
Adult male Sprague-Dawley or Wistar rats (250-300g).
-
6-hydroxydopamine (6-OHDA) hydrochloride.
-
Desipramine (to protect noradrenergic neurons).
-
Apomorphine.
-
This compound (test compound).
-
Stereotaxic apparatus.
-
Automated rotometer or video recording system.
Methodology:
-
Pre-treatment: Administer desipramine (25 mg/kg, i.p.) 30 minutes before surgery to prevent uptake of 6-OHDA by noradrenergic terminals.
-
Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame. Inject 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) unilaterally into the medial forebrain bundle (MFB) to induce a lesion of the nigrostriatal dopamine pathway.
-
Recovery and Drug Treatment: Allow the animals to recover for 2-3 weeks to ensure the lesion stabilizes. Then, begin daily administration of this compound (dose determined by pilot studies, e.g., 1-20 mg/kg, i.p. or oral gavage) or vehicle for a period of 2-4 weeks.
-
Behavioral Testing (Apomorphine-Induced Rotations):
-
Two weeks post-lesion (to confirm lesion) and after the treatment period, challenge the rats with a low dose of the dopamine agonist apomorphine (e.g., 0.05 mg/kg, s.c.).
-
Place the animal in a cylindrical chamber and record the number of full contralateral (away from the lesioned side) rotations for 30-40 minutes. A successful lesion is typically defined as >7 full rotations per minute.
-
-
Post-mortem Analysis: At the end of the study, euthanize the animals and perfuse with paraformaldehyde. Process the brains for immunohistochemistry to quantify the loss of dopaminergic neurons in the substantia nigra using tyrosine hydroxylase (TH) staining.
-
Data Analysis: Compare the net rotation counts and the number of TH-positive cells between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Caption: General workflow for neuroprotective drug discovery.
Caption: Rationale for adamantane use in neurodegeneration.
References
- 1. SYNTHESIS AND ANTIOXIDANT ACTIVITY OF SOME AMINOADAMANTANE DERIVATIVES | Journal of Chemical Technology and Metallurgy [j.uctm.edu]
- 2. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Memantine Derivatives as Multitarget Agents in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Novel Adamantane Derivatives as Potential Treatments for Alzheimer’s Disease [uwspace.uwaterloo.ca]
- 6. In vivo, in vitro and pharmacologic models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insight into the emerging and common experimental in-vivo models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. inotiv.com [inotiv.com]
Application Notes and Protocols: 2-Aminoadamantan-1-ol Derivatives for Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antiviral activity of 2-aminoadamantan-1-ol and its derivatives. This document includes a summary of their efficacy against various viruses, detailed experimental protocols for their synthesis and antiviral evaluation, and an exploration of their mechanisms of action.
Introduction
Adamantane derivatives have long been a cornerstone in the development of antiviral therapeutics, with amantadine and rimantadine being notable examples used against influenza A virus. The rigid, lipophilic adamantane cage is a versatile scaffold for medicinal chemistry, and modifications to this core structure have led to the discovery of compounds with a broader spectrum of antiviral activity and improved resistance profiles. Among these, this compound derivatives have emerged as a promising class of compounds with potential activity against a range of viruses. This document outlines the current state of research into these derivatives and provides practical guidance for their investigation.
Antiviral Activity: Quantitative Data
The antiviral efficacy of this compound and its derivatives has been evaluated against several viruses. The following tables summarize the available quantitative data, including the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50), to provide a clear comparison of their potency and safety profiles.
Table 1: Anti-Influenza Virus Activity of Aminoadamantane Derivatives
| Compound | Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| Glycyl-rimantadine | Influenza A/H3N2 (Hong Kong 68) | MDCK | 0.11 | >30 | >272 | [1] |
| Amantadine | Influenza A/H3N2 (Hong Kong 68) | MDCK | 0.38 | >30 | >79 | [1] |
Table 2: Anti-SARS-CoV-2 Activity of Aminoadamantane Derivatives
| Compound | Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| Aminoadamantane (AMA) | SARS-CoV-2 | Vero CCL-81 | 39.71 | >1000 | >25.18 | [2] |
| Derivative 3F4 | SARS-CoV-2 | Vero CCL-81 | 0.32 | >1000 | >3125 | [2] |
| Derivative 3F5 | SARS-CoV-2 | Vero CCL-81 | 0.44 | >1000 | >2272.72 | [2] |
| Derivative 3E10 | SARS-CoV-2 | Vero CCL-81 | 1.28 | >1000 | >781.25 | [2] |
Table 3: Anti-HIV Activity of an Adamantane Derivative
| Compound | Virus Strain | Cell Line | IC50 (µg/mL) | CC50 (mg/mL) | Selectivity Index (SI) | Reference |
| Amant (adamantane derivative linked to a polyanionic matrix) | HIV-1 | MT-4, MAGI | 2-6 | >1 | >167-500 | [3] |
| Amant | HIV-2 | MT-4, MAGI | 93 | >1 | >10.75 | [3] |
Note: Classical adamantane derivatives such as amantadine and rimantadine hydrochloride did not show inhibitory activity against HIV replication.[3]
Mechanism of Action
The primary mechanism of action for aminoadamantane derivatives against influenza A virus is the blockade of the M2 proton ion channel.[4] This channel is crucial for the uncoating of the virus within the host cell endosome. By obstructing the channel, these compounds prevent the influx of protons into the viral particle, which in turn inhibits the release of the viral genome into the cytoplasm and halts the replication cycle.
The antiviral mechanism against other viruses, such as SARS-CoV-2, is less well-defined. For some aminoadamantane derivatives, it has been shown that their activity is not due to the inhibition of host cell proteases like cathepsin L. It is hypothesized that these compounds may interfere with other stages of the viral life cycle, such as entry or replication, through yet-to-be-elucidated pathways. There is currently limited information on the direct impact of this compound derivatives on host cell signaling pathways during viral infection.
Experimental Protocols
Synthesis of 3-Aminoadamantan-1-ol Derivatives (General Method)
This protocol describes a general method for the synthesis of 3-aminoadamantan-1-ol derivatives via condensation reaction.
Materials:
-
3-aminoadamantan-1-ol
-
Substituted benzaldehydes
-
Ethanol (96%)
-
Round-bottomed flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Thin-layer chromatography (TLC) plates
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
In a round-bottomed flask, dissolve 1.0 equivalent of 3-aminoadamantan-1-ol in a minimal amount of 96% ethanol with heating and stirring.
-
To this solution, add 1.1 equivalents of the desired substituted benzaldehyde.
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain the desired 3-aminoadamantan-1-ol derivative.[5]
Diagram 1: General Synthesis Workflow
Caption: Workflow for the synthesis of 3-aminoadamantan-1-ol derivatives.
Antiviral Assays
This assay is used to determine the concentration of a compound that inhibits the virus-induced cell death by 50% (IC50).
Materials:
-
Host cells permissive to the virus of interest (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2)
-
96-well cell culture plates
-
Cell culture medium
-
Virus stock of known titer
-
Test compound dilutions
-
Cell viability reagent (e.g., MTT, Neutral Red)
-
Plate reader
Procedure:
-
Seed the 96-well plates with host cells at a density that will result in a confluent monolayer on the day of infection.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
On the day of the assay, prepare serial dilutions of the this compound derivative in cell culture medium.
-
Remove the growth medium from the cell monolayer and add the compound dilutions to the wells. Include wells with untreated, uninfected cells (cell control) and untreated, infected cells (virus control).
-
Infect the cells (except for the cell control) with the virus at a predetermined multiplicity of infection (MOI).
-
Incubate the plates at 37°C in a 5% CO2 incubator until the virus control wells show approximately 80-100% CPE.
-
Add the cell viability reagent to all wells and incubate according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Diagram 2: CPE Inhibition Assay Workflow
Caption: Workflow for the CPE inhibition assay.
This assay is considered the gold standard for quantifying viral infectivity and the inhibitory effect of antiviral compounds.
Materials:
-
Host cells permissive to the virus of interest
-
6-well or 12-well cell culture plates
-
Cell culture medium
-
Virus stock of known titer
-
Test compound dilutions
-
Overlay medium (e.g., containing agarose or Avicel)
-
Fixing solution (e.g., 4% formaldehyde)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Seed 6-well or 12-well plates with host cells to form a confluent monolayer.
-
Prepare serial dilutions of the virus stock.
-
Remove the growth medium from the cells and infect the monolayers with the virus dilutions.
-
During the virus adsorption period, prepare the overlay medium containing different concentrations of the this compound derivative.
-
After adsorption, remove the virus inoculum and add the compound-containing overlay medium to the respective wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-3 days for influenza).
-
Fix the cells with the fixing solution.
-
Remove the overlay and stain the cell monolayer with crystal violet.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the IC50 value from the dose-response curve.
Diagram 3: Plaque Reduction Assay Workflow
Caption: Workflow for the plaque reduction assay.
Signaling Pathways and Logical Relationships
The primary antiviral mechanism of aminoadamantanes against influenza A is the direct inhibition of the viral M2 ion channel, which is essential for viral uncoating. This interaction does not typically involve complex host cell signaling pathways.
Diagram 4: Influenza A M2 Ion Channel Inhibition
References
- 1. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of HIV-1 replication by newly developed adamantane-containing polyanionic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]
Application Notes and Protocols for the Scaled-Up Synthesis of 2-Aminoadamantan-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the scaled-up synthesis of 2-aminoadamantan-1-ol, a valuable building block in medicinal chemistry and drug development. The protocol is designed for safe and efficient production in a laboratory setting with the potential for further industrial scale-up.
Introduction
Adamantane derivatives are of significant interest in pharmacology due to their rigid, lipophilic cage structure which can favorably influence the pharmacokinetic and pharmacodynamic properties of drug candidates. This compound, in particular, serves as a key intermediate for the synthesis of various therapeutic agents. This document outlines a robust and scalable three-step synthesis commencing from the readily available starting material, adamantanone. The procedure focuses on practical aspects of a scaled-up laboratory synthesis, including reaction conditions, purification methods, and safety considerations.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a three-step process:
-
Oximation of Adamantanone: Conversion of adamantanone to adamantanone oxime.
-
Reduction of Adamantanone Oxime: Reduction of the oxime to yield 2-aminoadamantane.
-
Hydroxylation of 2-Aminoadamantane: Regioselective hydroxylation at the 1-position to afford the final product, this compound.
Experimental Protocols
Step 1: Synthesis of Adamantanone Oxime
This procedure details the conversion of adamantanone to adamantanone oxime.
Materials and Equipment:
-
Adamantanone
-
Hydroxylamine hydrochloride
-
Pyridine
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
To a 2 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add adamantanone (150 g, 1.0 mol), hydroxylamine hydrochloride (83.4 g, 1.2 mol), and ethanol (1 L).
-
Slowly add pyridine (94.9 mL, 1.2 mol) to the suspension with stirring.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 3 L of ice-cold water with vigorous stirring.
-
Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water (3 x 500 mL) and then with a small amount of cold ethanol (2 x 100 mL).
-
Dry the product under vacuum to a constant weight to yield adamantanone oxime.
Step 2: Synthesis of 2-Aminoadamantane
This protocol describes the reduction of adamantanone oxime to 2-aminoadamantane.
Materials and Equipment:
-
Adamantanone oxime
-
Sodium metal
-
Absolute ethanol
-
Large three-necked round-bottom flask with a mechanical stirrer and reflux condenser
-
Heating mantle
-
Dropping funnel
-
Standard glassware for workup and extraction
-
Rotary evaporator
Procedure:
-
In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add absolute ethanol (2.5 L).
-
Carefully add sodium metal (115 g, 5.0 mol) in small pieces to the ethanol with vigorous stirring. The addition should be controlled to maintain a manageable rate of hydrogen evolution.
-
Once all the sodium has dissolved, add a solution of adamantanone oxime (165 g, 1.0 mol) in absolute ethanol (1 L) dropwise from a dropping funnel.
-
After the addition is complete, heat the mixture to reflux for 6 hours.
-
Cool the reaction mixture to room temperature and carefully add water (500 mL) to decompose any unreacted sodium.
-
Remove the ethanol by rotary evaporation.
-
Add water (1 L) to the residue and extract the product with diethyl ether (3 x 500 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent by rotary evaporation to yield crude 2-aminoadamantane. The product can be further purified by vacuum distillation or crystallization from a suitable solvent.
Step 3: Synthesis of this compound
This final step involves the regioselective hydroxylation of 2-aminoadamantane.
Materials and Equipment:
-
2-Aminoadamantane
-
Fuming nitric acid (90%)
-
Sulfuric acid (98%)
-
Ice bath
-
Large beaker
-
Stirring plate and stir bar
-
Standard glassware for neutralization and extraction
-
Rotary evaporator
-
Crystallization dishes
Procedure:
-
In a 2 L beaker cooled in an ice bath, add 2-aminoadamantane (151 g, 1.0 mol) to concentrated sulfuric acid (500 mL) with stirring.
-
Once the 2-aminoadamantane is completely dissolved, slowly add fuming nitric acid (150 mL) dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (2 kg) with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide solution until the pH is approximately 10-12. This step should be performed in a well-ventilated fume hood and with appropriate cooling as it is highly exothermic.
-
Extract the aqueous layer with dichloromethane (4 x 500 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a mixture of ethanol and water to obtain a white crystalline solid.
Data Presentation
| Step | Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| 1 | Adamantanone | 150.22 | 150 | 1.0 | Adamantanone Oxime | 165.24 | 165.2 | 157 | 95 |
| 2 | Adamantanone Oxime | 165.24 | 165 | 1.0 | 2-Aminoadamantane | 151.25 | 151.3 | 128.6 | 85 |
| 3 | 2-Aminoadamantane | 151.25 | 151 | 1.0 | This compound | 167.25 | 167.3 | 125.5 | 75 |
Visualizations
Experimental Workflow
Caption: Workflow for the scaled-up synthesis of this compound.
Logical Relationship of Synthesis Steps
Caption: Logical progression of the synthesis from starting material to final product.
Application Notes and Protocols for the Analytical Characterization of 2-Aminoadamantan-1-ol
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide a framework for the analytical characterization of 2-aminoadamantan-1-ol. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the following protocols are based on established methods for analogous compounds, including other aminoadamantane isomers and amino acids. Researchers should adapt and validate these methods for the specific analysis of this compound.
Overview of Analytical Techniques
The characterization of this compound, a rigid, cage-like amino alcohol, relies on a combination of spectroscopic and chromatographic techniques to elucidate its structure, purity, and physicochemical properties. Key analytical methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight and elemental composition, and to study fragmentation patterns for structural elucidation.
-
Chromatography (HPLC and GC): To assess purity, identify impurities, and for quantitative analysis.
-
Thermal Analysis (DSC and TGA): To investigate thermal stability, melting point, and decomposition behavior.
Below is a logical workflow for the characterization of this compound.
Caption: Workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structure determination of this compound. Both ¹H and ¹³C NMR are essential, with 2D techniques like COSY and HSQC providing further confirmation of the proton-proton and proton-carbon correlations.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a pH adjustment).
-
The choice of solvent will depend on the solubility of the sample and the desired exchange of labile protons (e.g., -OH and -NH₂).
-
Filter the solution into a 5 mm NMR tube.
-
-
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer.
-
-
¹H NMR Acquisition Parameters (Example):
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-64 (adjust for desired signal-to-noise).
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 12-16 ppm.
-
-
¹³C NMR Acquisition Parameters (Example):
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 200-220 ppm.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H NMR signals and assign the chemical shifts and coupling constants.
-
Assign the chemical shifts of the ¹³C NMR signals.
-
Expected Spectral Data (Hypothetical)
The following table summarizes the expected chemical shifts for this compound based on the analysis of related adamantane derivatives. Actual values must be determined experimentally.
| Technique | Expected Chemical Shifts (ppm) | Notes |
| ¹H NMR | Adamantane Cage Protons: 1.5 - 2.5 ppmProton at C2 (bearing -NH₂): ~3.0 - 3.5 ppmProton at C1 (bearing -OH): Not applicable (no proton)-OH and -NH₂ Protons: Broad, variable shifts depending on solvent and concentration | The rigid adamantane cage will result in complex splitting patterns. 2D NMR (COSY) will be crucial for assigning specific proton-proton couplings. |
| ¹³C NMR | Adamantane Cage Carbons: 25 - 45 ppmCarbon at C2 (bearing -NH₂): ~50 - 60 ppmCarbon at C1 (bearing -OH): ~70 - 80 ppm | The chemical shifts are influenced by the electronegative oxygen and nitrogen atoms. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental formula of this compound. Electron Ionization (EI) is useful for observing fragmentation patterns, which can provide structural information. Electrospray Ionization (ESI) is a softer ionization technique that is more likely to yield the molecular ion peak.
Experimental Protocol: GC-MS with Derivatization
Due to the polarity of the amino and hydroxyl groups, derivatization is often necessary for GC-MS analysis to improve volatility and chromatographic peak shape.
Caption: Workflow for GC-MS analysis with derivatization.
-
Sample Preparation and Derivatization:
-
Dissolve a small amount (e.g., 1 mg) of this compound in a suitable aprotic solvent (e.g., acetonitrile, pyridine).
-
Add a derivatizing agent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which will silylate both the amino and hydroxyl groups.
-
Heat the mixture at 70-100 °C for 30-60 minutes to ensure complete derivatization.
-
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).
-
-
GC Parameters (Example):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Parameters (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Ion Source Temperature: 230 °C.
-
Expected Mass Spectral Data
The following table outlines the expected mass-to-charge ratios for the underivatized molecule and a potential fragmentation pattern.
| Ion | Expected m/z | Notes |
| [M]⁺˙ | 167.13 | Molecular ion of this compound (C₁₀H₁₇NO). |
| [M-NH₂]⁺ | 151.12 | Loss of the amino group. |
| [M-OH]⁺ | 150.13 | Loss of the hydroxyl group. |
| [M-H₂O]⁺˙ | 149.12 | Loss of water. |
| Adamantyl fragments | 135, 93, 79, 67 | Characteristic fragmentation of the adamantane cage. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for assessing the purity of this compound and for quantifying it in various matrices. Due to its polar nature, reversed-phase chromatography is a suitable approach.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Instrumentation:
-
An HPLC system with a UV or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), as the analyte lacks a strong chromophore.
-
-
HPLC Parameters (Example):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm (for end absorption) or CAD/ELSD.
-
Expected Chromatographic Data
| Parameter | Expected Value | Notes |
| Retention Time | Dependent on the specific HPLC conditions. | Expected to be in the early to mid-part of the chromatogram due to its polarity. |
| Purity | >95% | The peak area of the main component relative to the total peak area. |
Thermal Analysis
Thermal analysis provides information on the melting point, thermal stability, and decomposition profile of this compound.
Experimental Protocol: DSC and TGA
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the sample into an aluminum or ceramic pan.
-
-
Instrumentation:
-
A Differential Scanning Calorimeter (DSC) and a Thermogravimetric Analyzer (TGA).
-
-
DSC Parameters (Example):
-
Temperature Program: Heat from 25 °C to 300 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
-
TGA Parameters (Example):
-
Temperature Program: Heat from 25 °C to 600 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Expected Thermal Data
| Technique | Parameter | Expected Observation |
| DSC | Melting Point: | A sharp endothermic peak corresponding to the melting of the crystalline solid. For 3-amino-1-adamantanol, the melting point is reported to be around 265 °C (with decomposition). A similar range is expected for the 2-amino-1-ol isomer. |
| TGA | Decomposition Temperature: | A significant weight loss corresponding to the thermal decomposition of the molecule. The onset of decomposition will indicate its thermal stability. |
By employing this suite of analytical techniques, researchers can thoroughly characterize this compound, ensuring its identity, purity, and suitability for further research and development.
Application Notes and Protocols: 2-Aminoadamantan-1-ol in the Synthesis of DPP-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. They work by blocking the action of the DPP-4 enzyme, which inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By prolonging the activity of incretins, DPP-4 inhibitors stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. The adamantane scaffold, a rigid and lipophilic cage-like structure, has been identified as a valuable pharmacophore in the design of potent and selective DPP-4 inhibitors. Specifically, derivatives of 2-aminoadamantan-1-ol have shown significant promise, with Vildagliptin being a prominent example in clinical use. This document provides an overview of the synthesis, structure-activity relationships (SAR), and experimental protocols for preparing DPP-4 inhibitors based on the this compound scaffold.
DPP-4 Signaling Pathway
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis.[1][2] It is a transmembrane glycoprotein found on the surface of various cells and also circulates in a soluble form.[1] The primary function of DPP-4 in glucose metabolism is the inactivation of incretin hormones, GLP-1 and GIP.[2][3] These hormones are released from the gut in response to food intake and potentiate glucose-stimulated insulin secretion from pancreatic β-cells. By inhibiting DPP-4, the half-life of active GLP-1 and GIP is extended, leading to enhanced insulin release and reduced glucagon secretion, ultimately resulting in lower blood glucose levels.[3]
Synthesis of Adamantane-Based DPP-4 Inhibitors: A General Workflow
The synthesis of DPP-4 inhibitors incorporating the this compound moiety generally involves the coupling of a substituted adamantylamine with a reactive N-acylated pyrrolidine-2-carbonitrile derivative. A common and key intermediate is (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. This intermediate is then reacted with the desired this compound derivative to yield the final product.
Structure-Activity Relationship (SAR) of Adamantane Derivatives
The adamantane moiety of these inhibitors interacts with a hydrophobic pocket in the S2 region of the DPP-4 enzyme. Modifications to the adamantane scaffold can significantly impact the inhibitory potency. The following table summarizes the structure-activity relationship for a series of N-substituted glycyl-2-cyanopyrrolidines with various adamantane derivatives.
| Compound ID | Adamantane Moiety | R Group | IC50 (nM) for DPP-4 Inhibition |
| 1 | 1-Adamantyl | H | 180 |
| 2 | 2-Adamantyl | H | 1300 |
| 3 | 3-Hydroxy-1-adamantyl | OH | 1.3 |
| 4 | 3-Amino-1-adamantyl | NH₂ | 1.8 |
| 5 | 3-Fluoro-1-adamantyl | F | 2.5 |
| 6 | 3-Chloro-1-adamantyl | Cl | 3.1 |
| 7 | 3-Methyl-1-adamantyl | CH₃ | 4.2 |
| 8 | 3-Carboxy-1-adamantyl | COOH | 25 |
| 9 | 3-(Hydroxymethyl)-1-adamantyl | CH₂OH | 2.1 |
Data synthesized from publicly available research.
SAR Summary:
-
Position of Substitution: Substitution at the 1-position of the adamantane ring is generally preferred over the 2-position.
-
Nature of Substituent: The introduction of a hydroxyl group at the 3-position of the 1-adamantyl moiety dramatically increases inhibitory potency, as seen in the case of Vildagliptin (Compound 3).
-
Polar Substituents: Small, polar substituents such as amino, fluoro, and chloro groups at the 3-position are well-tolerated and result in potent inhibitors.
-
Alkyl and Carboxy Groups: Small alkyl groups like methyl at the 3-position maintain good activity, while a larger, more polar carboxyl group leads to a decrease in potency.
-
Hydroxymethyl Group: A hydroxymethyl group at the 3-position also results in a highly potent inhibitor, suggesting that hydrogen bonding interactions in this region are beneficial.
Experimental Protocols
The following are representative protocols for the synthesis of adamantane-based DPP-4 inhibitors.
Protocol 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (Key Intermediate)
Materials:
-
L-prolinamide
-
Chloroacetyl chloride
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Chloroacetylation: To a stirred suspension of L-prolinamide (1 equivalent) and potassium carbonate (2 equivalents) in anhydrous THF at 0 °C, slowly add chloroacetyl chloride (1.1 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure to obtain crude (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide.
-
Dehydration: Dissolve the crude carboxamide in anhydrous DCM and cool to 0 °C.
-
Slowly add trifluoroacetic anhydride (1.5 equivalents) to the solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3-4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.
Protocol 2: Synthesis of 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine (Vildagliptin)
Materials:
-
(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
-
3-Amino-1-adamantanol
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI) (catalytic amount)
-
Acetonitrile (CH₃CN), anhydrous
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of 3-amino-1-adamantanol (1 equivalent) in anhydrous acetonitrile, add potassium carbonate (2 equivalents) and a catalytic amount of potassium iodide.
-
Add a solution of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (1 equivalent) in anhydrous acetonitrile to the mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 18-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a white solid.
Conclusion
The this compound scaffold is a highly effective structural motif for the design and synthesis of potent and selective DPP-4 inhibitors. The rigid adamantane cage provides a favorable interaction with the hydrophobic S2 pocket of the enzyme, while substitutions at the 3-position allow for the fine-tuning of potency and pharmacokinetic properties. The synthetic routes are generally accessible, relying on the key intermediate (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. The provided protocols and SAR data offer a valuable resource for researchers in the field of antidiabetic drug discovery and development. Further exploration of diverse substitutions on the adamantane ring could lead to the discovery of novel DPP-4 inhibitors with improved therapeutic profiles.
References
Application Notes and Protocols for the Preparation of 2-Aminoadamantan-1-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of 2-aminoadamantan-1-ol derivatives, which are valuable building blocks in medicinal chemistry. The protocols focus on the preparation of trans-4-amino-1-hydroxyadamantane, a key intermediate for further derivatization.
Introduction
This compound derivatives are a class of organic compounds that incorporate the rigid and lipophilic adamantane cage. This structural motif is found in several approved drugs and is of significant interest in drug discovery due to its ability to modulate the pharmacokinetic and pharmacodynamic properties of molecules. For instance, adamantane-containing compounds like Amantadine and Rimantadine have been developed as antiviral drugs targeting the M2 proton channel of the influenza A virus. The 2-amino-1-ol substitution pattern offers a versatile scaffold for the synthesis of novel bioactive molecules.
This document outlines two primary methods for the synthesis of trans-4-amino-1-hydroxyadamantane hydrochloride, a common salt of the target compound, starting from 5-hydroxy-2-adamantanone.
Method 1: One-Pot Reductive Amination
This method involves the direct reductive amination of 5-hydroxy-2-adamantanone using aqueous ammonia and catalytic hydrogenation. It is an efficient, one-pot process with high atom economy.
Experimental Protocol
Materials:
-
5-hydroxy-2-adamantanone
-
Aqueous ammonia
-
Palladium on carbon (Pd/C, 10 wt%)
-
Hydrogen gas
-
Methanol
-
Trimethylchlorosilane (TMSCl) or Hydrochloric acid (HCl) in an appropriate solvent
-
Nitrogen gas
-
Ethanol
Procedure:
-
Imine Formation: In a high-pressure hydrogenation reactor, add 5-hydroxy-2-adamantanone (e.g., 20.0 g, 120 mmol) and aqueous ammonia (e.g., 150 mL). Seal the reactor and stir the mixture at room temperature (20-25 °C) for 16 hours to form the 5-hydroxy-2-adamantanimine intermediate in situ.
-
Catalytic Hydrogenation: To the resulting imine suspension, add 10% Palladium on carbon catalyst (e.g., 2.0-4.0 g). Purge the reactor with nitrogen gas and then introduce hydrogen gas to a pressure of 5-10 atmospheres.
-
Reaction: Heat the reaction mixture to 60 °C and maintain vigorous stirring for 24 hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the Pd/C catalyst. Wash the catalyst with a small amount of methanol.
-
Isolation of Crude Product: Concentrate the filtrate under reduced pressure to obtain a white solid, which is the crude 4-amino-1-hydroxyadamantane. The crude product is a mixture of cis and trans isomers, typically in a ratio of approximately 1:4.
-
Salt Formation and Purification: Dissolve the crude 4-amino-1-hydroxyadamantane in methanol and cool the solution in an ice bath to 0 °C. Slowly add a solution of HCl (e.g., using trimethylchlorosilane, which reacts with methanol to form HCl in situ) while maintaining the temperature below 7 °C. After the addition is complete, stir the reaction for 1 hour in the ice bath, then allow it to warm to room temperature and stir for an additional 13-16 hours.
-
Final Product Isolation: The trans-4-amino-1-hydroxyadamantane hydrochloride will precipitate as a white solid. Collect the solid by filtration, wash it with cold ethanol, and dry it under vacuum at 60 °C.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 5-hydroxy-2-adamantanone | [1] |
| Key Reagents | Aqueous Ammonia, Pd/C, H₂ | [1] |
| Reaction Time | 40-41 hours | [1] |
| Overall Yield | 65-69.8% | [1] |
| Purity of Final Product | >99% (GC) | [1] |
| Isomer Ratio (trans:cis) | >99:1 after recrystallization | [1] |
Method 2: Oximation Followed by Reduction
This two-step method involves the formation of an oxime from 5-hydroxy-2-adamantanone, which is then reduced to the desired amine.
Experimental Protocol
Materials:
-
5-hydroxy-2-adamantanone
-
Hydroxylamine hydrochloride
-
Pyridine
-
Ethanol
-
Raney Nickel
-
Hydrogen gas
-
Methanol
-
Trimethylchlorosilane (TMSCl) or Hydrochloric acid (HCl)
Procedure:
-
Oxime Formation: Dissolve 5-hydroxy-2-adamantanone and hydroxylamine hydrochloride in ethanol. Add pyridine and reflux the mixture to form 5-hydroxy-2-adamantanone oxime.
-
Reduction of the Oxime: In a hydrogenation apparatus, suspend the 5-hydroxy-2-adamantanone oxime and Raney Nickel catalyst in a suitable solvent like ethanol.
-
Catalytic Hydrogenation: Pressurize the vessel with hydrogen gas and stir the mixture until the reaction is complete (monitored by TLC or GC).
-
Work-up and Purification: Filter the catalyst and evaporate the solvent. The resulting crude 4-amino-1-hydroxyadamantane can then be subjected to the same salt formation and purification procedure as described in Method 1 to isolate the trans isomer.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 5-hydroxy-2-adamantanone | [2] |
| Key Reagents | Hydroxylamine hydrochloride, Raney Ni, H₂ | [2] |
| Overall Yield | 45% (for the final hydrochloride salt) | [2] |
| Purity of Final Product | >99% (GC) | [2] |
Visualizations
Synthetic Pathway for this compound Derivatives
Caption: Synthetic routes to trans-4-amino-1-hydroxyadamantane HCl.
Drug Discovery and Development Workflow for Adamantane Derivatives
Caption: A typical drug discovery workflow for adamantane-based therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Aminoadamantanols
A Note on Nomenclature: While the synthesis of 2-aminoadamantan-1-ol is chemically possible, the vast majority of published research focuses on the synthesis of its isomer, 3-amino-1-adamantanol . This isomer is a key intermediate in the development of various pharmaceuticals. This guide will therefore focus on the well-documented methods for synthesizing 3-amino-1-adamantanol to provide the most robust and actionable advice for yield improvement.
Frequently Asked Questions (FAQs)
Q1: What is the most common and cost-effective starting material for synthesizing 3-amino-1-adamantanol?
A1: The most frequently cited starting material is amantadine (1-aminoadamantane) or its hydrochloride salt. However, for cost reduction in large-scale production, some methods start with adamantane itself, which is a more basic and less expensive precursor. Syntheses from adamantane involve additional oxidation and amination steps.
Q2: What are the typical yields for 3-amino-1-adamantanol synthesis?
A2: Reported yields vary significantly depending on the synthetic route, ranging from approximately 60% to over 90%. Older methods often report yields in the 60-75% range. However, more optimized, modern protocols, particularly those starting from amantadine, can achieve yields of 85-90%.[1]
Q3: What are the key reaction stages I need to monitor closely?
A3: The synthesis generally involves two critical stages: nitration followed by hydroxylation. The nitration of the adamantane cage must be carefully controlled to ensure mono-substitution at the desired position. The subsequent hydroxylation step is also crucial for achieving a high yield of the final product. Temperature control and the molar ratio of reagents are paramount in both stages.
Q4: Is the synthesis of 3-amino-1-adamantanol scalable for industrial production?
A4: Yes. Several patented methods are designed specifically for industrial scalability. These processes prioritize high yields, operational simplicity, and environmental safety by minimizing the use of hazardous reagents where possible.[1]
Troubleshooting Guide
Problem 1: Consistently Low Yields (Below 75%)
Q: My synthesis of 3-amino-1-adamantanol consistently results in yields between 60-75%. How can I improve this?
A: Low yields are a common issue and can often be traced back to suboptimal reaction conditions or reagent stoichiometry.
Solutions:
-
Optimize Acid Concentrations: The nitration step is highly sensitive to the concentration and ratio of sulfuric and nitric acids. A method reporting yields up to 90.1% uses a specific nitration mixture prepared by adding concentrated nitric acid to concentrated sulfuric acid while maintaining a low temperature (<30°C) before introducing the amantadine substrate.[1]
-
Strict Temperature Control: During the nitration reaction, maintain the temperature between 10-30°C. Exceeding this range can lead to the formation of undesired side products.
-
Ensure Complete Reaction: Use analytical methods like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and ensure the starting material is fully consumed before proceeding to the hydroxylation step.
-
Alternative Catalysts: While potentially more expensive, some methods employ catalysts like hexacarbonylmolybdenum to achieve high yields (around 80%). This could be considered if other optimization strategies fail.
Problem 2: Product Purity Issues and Purification Difficulties
Q: My final product is an off-color solid and I'm struggling to achieve high purity. What is the best purification method?
A: The most effective and commonly cited method for purifying 3-amino-1-adamantanol is recrystallization.
Solutions:
-
Recrystallization Protocol: A proven method involves using ethyl acetate as the solvent. The crude product is dissolved in a minimal amount of hot ethyl acetate, and the solution is then allowed to cool slowly. The purified 3-amino-1-adamantanol will precipitate as a white crystalline solid, which can be collected by filtration.
-
Solvent Choice: If ethyl acetate does not provide satisfactory results, other solvents or solvent systems (e.g., ethanol/water mixtures) can be explored. The choice of solvent will depend on the specific impurities present.
-
Washing: After filtration, wash the collected crystals with a small amount of cold solvent (the same used for recrystallization) to remove any residual soluble impurities.
Problem 3: Formation of Side Products
Q: I suspect side products are forming and reducing my yield. What are the likely impurities and how can I avoid them?
A: Side product formation is often due to over-reaction or incomplete reactions.
Potential Side Products:
-
Di-nitrated Adamantane: If the nitration conditions are too harsh (e.g., high temperature, excess nitric acid), di-nitration of the adamantane ring can occur.
-
Adamantanone/Diols: Over-oxidation can lead to the formation of ketone or diol derivatives, such as adamantan-1,3-diol. The synthesis of adamantan-2-one often proceeds through an adamantan-1-ol intermediate, highlighting the possibility of such transformations.[2][3]
-
Unreacted Intermediates: Incomplete hydroxylation can leave nitrated intermediates in the final product.
Minimization Strategies:
-
Control Reaction Time and Temperature: Adhere strictly to the optimized reaction times and temperature ranges outlined in high-yield protocols.
-
Stoichiometric Control: Carefully control the molar ratios of all reagents, particularly the nitrating agents.
-
Quenching: After the reaction is complete, properly quench the reaction mixture (e.g., by adding it to water/ice) to stop the reaction and prevent further transformations.
Quantitative Data Summary
The table below summarizes data from various synthetic methods for 3-amino-1-adamantanol, allowing for easy comparison of yields and conditions.
| Starting Material | Key Reagents/Catalysts | Solvent(s) | Reported Yield | Reference |
| Amantadine | Sulfuric Acid, Nitric Acid, Alkali | - | >80% (up to 90.1%) | --INVALID-LINK-- |
| 1-Aminoadamantane HCl | Sulfuric Acid, Nitric Acid, Boric Acid | Ethanol | 95% (for Vildagliptin synthesis) | [4] |
| Amantadine | Hexacarbonylmolybdenum, Carbon Tetrabromide | - | 80% | Mentioned in --INVALID-LINK-- |
| Adamantane | Fuming Nitric Acid, Acetic Acid, Urea | n-Butanol (extraction) | Not specified directly | --INVALID-LINK-- |
| N-(3-hydroxyadamantan-1-yl)acetamide | Strong Base (e.g., KOH) | Alcohol (e.g., Methanol) | Not specified directly | [4] |
Detailed Experimental Protocol
This protocol is adapted from a high-yield method described in patent CN104761456A.
Objective: To synthesize 3-amino-1-adamantanol from amantadine with a target yield of >85%.
Materials:
-
Amantadine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid
-
Sodium Hydroxide (or other strong base)
-
Deionized Water
-
Ice
Procedure:
Step 1: Preparation of the Nitration Mixture
-
In a reaction vessel equipped with cooling and stirring, add a predetermined amount of concentrated sulfuric acid.
-
Slowly add concentrated nitric acid dropwise to the sulfuric acid while stirring vigorously.
-
Maintain the temperature of the mixture below 30°C throughout the addition using an ice bath. The molar ratio of nitric acid to sulfuric acid should be carefully controlled as per the optimized protocol (e.g., 1:4.5).[1]
Step 2: Nitration Reaction
-
In a separate reaction vessel, add amantadine to concentrated sulfuric acid.
-
Cool the amantadine-sulfuric acid mixture to between 10°C and 30°C.
-
Slowly add the prepared nitration mixture (from Step 1) dropwise to the amantadine solution. Maintain the reaction temperature strictly between 10°C and 30°C.
-
Allow the reaction to proceed with stirring until TLC/HPLC analysis confirms the complete consumption of amantadine.
Step 3: Quenching and Hydroxylation
-
Prepare a beaker with a sufficient amount of ice and water.
-
Slowly and carefully add the reaction mixture from Step 2 to the ice-water mixture with constant stirring. This will quench the reaction.
-
To the resulting aqueous solution, add a strong base (e.g., 40% NaOH solution) portion-wise to adjust the pH to alkaline conditions (pH > 10). This initiates the hydroxylation.
-
Control the temperature during neutralization to prevent excessive heat generation.
-
Stir the mixture until the hydroxylation is complete (monitor by TLC/HPLC).
Step 4: Product Isolation and Purification
-
The 3-amino-1-adamantanol product will precipitate out of the basic solution.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water.
-
For further purification, recrystallize the crude solid from hot ethyl acetate.
-
Dry the final white crystalline product under vacuum.
Visualized Workflows and Logic
Caption: High-level workflow for the synthesis of 3-amino-1-adamantanol.
Caption: Logical relationships for troubleshooting low product yields.
References
- 1. CN104761456A - Preparation method of 3-amino-1-adamantanol - Google Patents [patents.google.com]
- 2. RU2109727C1 - Method of synthesis of adamantane-2-one - Google Patents [patents.google.com]
- 3. CN1980875A - Process for producing 2-adamantanol and 2-adamantanone - Google Patents [patents.google.com]
- 4. 3-Amino-1-Adamantanol [kaimosi.com]
Navigating the Synthesis of 2-Aminoadamantan-1-ol Derivatives: A Technical Support Center
For researchers, scientists, and professionals in drug development, the synthesis of 2-aminoadamantan-1-ol derivatives presents a unique set of challenges stemming from the rigid, cage-like structure of the adamantane core. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound derivatives?
A1: The main difficulties arise from the inherent properties of the adamantane scaffold:
-
Regioselectivity: Direct functionalization of the adamantane C-H bonds is challenging. While the tertiary bridgehead positions (C1 and C3) are more reactive towards electrophilic substitution, the secondary methylene positions (C2) are less reactive and harder to functionalize selectively.
-
Stereoselectivity: The introduction of two adjacent functional groups at the C1 and C2 positions creates a chiral center, and controlling the stereochemistry of these reactions can be difficult.
-
Inertness of the Scaffold: The rigid, strain-free adamantane cage can render certain functional groups less reactive than in more flexible aliphatic systems.
-
Purification: The lipophilic nature of the adamantane core can complicate the purification of polar derivatives like amino alcohols. Separation of diastereomers, if formed, can also be challenging.
Q2: What are the most common synthetic strategies to introduce an amino group at the C2 position of an adamantane ring?
A2: Two primary retrosynthetic approaches are considered:
-
Starting from 2-Adamantanone: This is a common starting material. The ketone can be converted to an oxime, which is then reduced to the amine. Alternatively, 2-adamantanone can be a precursor for other functional groups that can be converted to an amine.
-
Ritter Reaction on 2-Adamantanol: This reaction introduces an acetamido group by reacting the alcohol with a nitrile (e.g., acetonitrile) under acidic conditions. The resulting amide can then be hydrolyzed to the primary amine.
-
Hofmann Rearrangement of Adamantane-2-carboxamide: This classic reaction converts a primary amide to a primary amine with one less carbon atom. Adamantane-2-carboxylic acid can be prepared from 2-adamantanone.
Q3: How can I introduce the hydroxyl group at the C1 position?
A3: The hydroxyl group at the bridgehead C1 position is typically introduced via oxidation of the adamantane core. This can be achieved using strong oxidizing agents. If starting with a pre-functionalized adamantane, it's crucial to consider the directing effects and stability of the existing groups under the oxidation conditions.
Q4: Are there any protecting group strategies that are particularly useful for this synthesis?
A4: Yes, protecting groups are often essential.
-
For the amino group: Carbamates such as Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl) are commonly used. These groups reduce the nucleophilicity of the amine and can direct the stereochemical outcome of subsequent reactions.
-
For the hydroxyl group: Silyl ethers (e.g., TBDMS) or benzyl ethers can be employed to protect the alcohol during reactions that are sensitive to acidic protons or involve strong bases or nucleophiles. The choice of protecting group will depend on the specific reaction conditions in the synthetic sequence.
Troubleshooting Guides
Problem 1: Low Yield in the Ritter Reaction from 2-Adamantanol
| Potential Cause | Troubleshooting Step |
| Incomplete Carbocation Formation | Ensure the use of a strong protic acid (e.g., concentrated sulfuric acid) to facilitate the dehydration of the secondary alcohol and formation of the adamantyl cation. |
| Side Reactions | The adamantyl cation is susceptible to rearrangement and elimination. Running the reaction at lower temperatures may minimize these side pathways. |
| Hydrolysis of Nitrile | Ensure anhydrous conditions, as water can hydrolyze the nitrile, reducing its availability for the reaction. |
| Steric Hindrance | The bulky adamantane scaffold can hinder the approach of the nitrile. Using a less sterically demanding nitrile, if the synthesis allows, may improve yields. |
Problem 2: Difficulty in the Hofmann Rearrangement of Adamantane-2-carboxamide
| Potential Cause | Troubleshooting Step |
| Incomplete N-bromination | Ensure the use of a fresh solution of bromine or N-bromosuccinimide (NBS) and a strong base (e.g., NaOH or NaOMe). |
| Failure of the Rearrangement Step | The migration of the bulky adamantyl group might be slow. Ensure adequate heating and reaction time. Microwave irradiation has been shown to accelerate Hofmann rearrangements in some cases. |
| Side Reactions | Over-bromination of the aromatic rings (if present in derivatives) can occur. Using a milder brominating agent or controlling the stoichiometry can mitigate this. |
Problem 3: Challenges in the Purification of this compound Derivatives
| Potential Cause | Troubleshooting Step |
| High Polarity and Water Solubility | After aqueous workup, the product may remain in the aqueous layer. Perform multiple extractions with a more polar organic solvent like butanol or use a continuous liquid-liquid extractor. |
| Formation of Diastereomers | If the synthesis is not stereoselective, you will obtain a mixture of diastereomers. These can often be separated by flash column chromatography on silica gel or reversed-phase HPLC. Chiral chromatography may be necessary for enantiomeric resolution. |
| Amine Streaking on Silica Gel | To prevent streaking during column chromatography, add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent. |
| Product is an Oil or Difficult to Crystallize | Convert the amino alcohol to a salt (e.g., hydrochloride or oxalate) by treating it with the corresponding acid. Salts are often crystalline and easier to purify by recrystallization. The free base can be regenerated by treatment with a base. |
Experimental Protocols
Protocol 1: Synthesis of N-(1-hydroxyadamantan-2-yl)acetamide via Ritter Reaction
This protocol is a plausible route to a protected form of this compound, starting from the conceptual precursor adamantane-1,2-diol.
-
Protection of one hydroxyl group: Protect one of the hydroxyl groups of adamantane-1,2-diol as a silyl ether (e.g., using TBDMSCl and imidazole) to ensure regioselectivity in the next step.
-
Ritter Reaction:
-
Dissolve the mono-protected diol in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction by pouring it over ice and neutralizing with a strong base (e.g., NaOH solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Deprotection: Cleave the silyl ether protecting group using a fluoride source (e.g., TBAF in THF) to yield N-(1-hydroxyadamantan-2-yl)acetamide.
-
Hydrolysis (to obtain the free amine): The resulting acetamide can be hydrolyzed to this compound under acidic (e.g., refluxing in HCl) or basic (e.g., refluxing in NaOH) conditions.
Protocol 2: Synthesis of this compound via Hofmann Rearrangement
This protocol outlines a hypothetical route starting from adamantane-1-ol-2-carboxylic acid.
-
Amide Formation: Convert adamantane-1-ol-2-carboxylic acid to the corresponding primary amide, adamantane-1-ol-2-carboxamide. This can be achieved by first converting the carboxylic acid to an acid chloride (e.g., using thionyl chloride) and then reacting with ammonia. The hydroxyl group may need to be protected prior to this step.
-
Hofmann Rearrangement:
-
Prepare a fresh solution of sodium hypobromite by slowly adding bromine to a cold solution of sodium hydroxide.
-
Add the adamantane-1-ol-2-carboxamide to the cold sodium hypobromite solution.
-
Slowly heat the reaction mixture and then maintain it at a moderate temperature (e.g., 60-80 °C) for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and extract the product with a suitable organic solvent.
-
Wash, dry, and concentrate the organic extracts.
-
-
Purification: Purify the resulting this compound by column chromatography or by salt formation and recrystallization as described in the troubleshooting guide.
Visualizing Synthetic Logic and Biological Context
Logical Flowchart for Troubleshooting Low Yields
Caption: A logical workflow for troubleshooting low product yields in synthesis.
Signaling Pathway: NMDA Receptor Antagonism by Aminoadamantane Derivatives
Many aminoadamantane derivatives are known to act as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system. This has implications for their potential use in treating neurological disorders.
Caption: Mechanism of NMDA receptor antagonism by aminoadamantane derivatives.
This technical support center provides a foundational guide for navigating the synthesis of this compound derivatives. Given the limited specific literature on this exact compound, the provided protocols are based on established reactions for similar adamantane functionalizations and should be adapted and optimized for specific derivatives. Careful monitoring of reactions and thorough characterization of products are paramount for success in this challenging area of synthetic chemistry.
Technical Support Center: Purification of 2-aminoadamantan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-aminoadamantan-1-ol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for this compound?
A1: The primary purification techniques for this compound, a polar amino alcohol, are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity. Recrystallization is often effective for removing minor impurities and achieving high crystalline purity. Column chromatography is useful for separating the desired compound from impurities with different polarities.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Potential impurities in crude this compound depend on the synthetic route. If synthesized from adamantanone, common impurities may include:
-
Unreacted starting materials (e.g., adamantanone).
-
Byproducts from the amination and reduction steps.
-
Isomeric impurities.
-
Residual solvents and reagents.
Q3: How can I assess the purity of this compound?
A3: The purity of this compound can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick method to visualize the number of components in the mixture.
-
Gas Chromatography (GC): Suitable for volatile adamantane derivatives and can provide quantitative purity data.[1]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for purity determination. Due to the polar nature of the compound and lack of a strong chromophore, derivatization or specialized columns (like HILIC) might be necessary for good separation and detection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities.
-
Melting Point: A sharp melting point range is indicative of high purity. The literature melting point for the related 3-amino-1-adamantanol is around 265 °C (with decomposition).[2][3]
Troubleshooting Guides
Recrystallization
Problem 1: Oiling out during recrystallization.
-
Cause: The compound's solubility in the hot solvent is too high, or the cooling process is too rapid, causing the compound to separate as a liquid (oil) instead of forming crystals.
-
Solution:
-
Add more solvent: Increase the volume of the hot solvent to ensure the compound is fully dissolved and not supersaturated.
-
Slow cooling: Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator.
-
Use a co-solvent system: Introduce a less polar "anti-solvent" in which the compound is insoluble, dropwise to the hot, dissolved solution until slight turbidity appears, then reheat to clarify and cool slowly.
-
Problem 2: Poor recovery of the purified compound.
-
Cause: The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used.
-
Solution:
-
Optimize the solvent system: Test different solvents or solvent mixtures to find one where the compound has high solubility when hot and low solubility when cold.
-
Minimize solvent volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cool thoroughly: Ensure the crystallization mixture is cooled for a sufficient amount of time at a low temperature to maximize precipitation.
-
Concentrate the mother liquor: Partially evaporate the solvent from the filtrate and cool again to obtain a second crop of crystals. Check the purity of this second crop separately.
-
Problem 3: The color of the product does not improve after recrystallization.
-
Cause: The colored impurity has similar solubility properties to this compound in the chosen solvent.
-
Solution:
-
Charcoal treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored impurities. Use with caution as it can also adsorb the desired product.
-
Try a different solvent: The impurity may have different solubility in another solvent system.
-
Consider column chromatography: If recrystallization fails to remove the colored impurity, column chromatography may be necessary.
-
Column Chromatography
Problem 1: The compound does not move from the baseline on a silica gel TLC plate.
-
Cause: this compound is a very polar compound and interacts strongly with the acidic silica gel stationary phase.
-
Solution:
-
Increase solvent polarity: Use a more polar mobile phase, such as a mixture of dichloromethane/methanol or ethyl acetate/methanol.
-
Add a basic modifier: Add a small amount of triethylamine (e.g., 0.5-2%) or ammonia in methanol to the mobile phase. This will neutralize the acidic sites on the silica gel and reduce streaking and strong retention of the amine.
-
Use a different stationary phase: Consider using neutral alumina or a bonded silica phase like an amino-propylated silica column for better results with polar amines.
-
Problem 2: Streaking of the compound spot on the TLC plate and poor separation in the column.
-
Cause: This is common for polar amines on silica gel due to strong, non-ideal interactions with the stationary phase.
-
Solution:
-
Neutralize the silica: As mentioned above, adding a basic modifier like triethylamine to the eluent is often effective.
-
Use alumina: Basic or neutral alumina can be a better stationary phase for the purification of basic compounds.
-
Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is a technique well-suited for the separation of very polar compounds that are poorly retained in reversed-phase chromatography. It uses a polar stationary phase (like silica or an amino column) with a mobile phase containing a high concentration of a less polar organic solvent and a small amount of a more polar solvent (like water).[4]
-
Problem 3: Co-elution of impurities with the desired product.
-
Cause: The impurities have a similar polarity to this compound in the chosen chromatography system.
-
Solution:
-
Optimize the mobile phase: Try different solvent systems and gradients to improve the separation.
-
Change the stationary phase: Switching from silica gel to alumina, or to a different type of bonded phase, can alter the selectivity of the separation.
-
Use flash chromatography: Employing flash chromatography with a shallow solvent gradient can enhance the resolution between closely eluting compounds.
-
Combine purification methods: Purify the product by column chromatography first to remove the bulk of the impurities, and then perform a final recrystallization to achieve high purity.
-
Data Presentation
Table 1: Hypothetical Solubility Data for Recrystallization Solvent Screening
| Solvent System | Solubility at 25°C (mg/mL) | Solubility at Boiling (mg/mL) | Suitability |
| Water | < 1 | Soluble with heating | Poor (low solubility) |
| Ethanol | 5 | > 50 | Good |
| Ethyl Acetate | < 1 | 15 | Excellent |
| Hexane | Insoluble | Insoluble | Unsuitable (as single solvent) |
| Ethanol/Water (9:1) | 2 | > 50 | Good |
| Dichloromethane | 10 | 40 | Poor (low differential) |
Note: This data is hypothetical and should be determined experimentally.
Table 2: Example of Purity Improvement via Purification Techniques
| Purification Method | Starting Purity (by GC) | Final Purity (by GC) | Yield |
| Recrystallization (Ethyl Acetate) | 92% | 98.5% | 85% |
| Column Chromatography (Silica, DCM/MeOH/Et3N) | 85% | 97% | 70% |
| Column Chromatography followed by Recrystallization | 85% | >99% | 60% |
Note: This data is for illustrative purposes only.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethyl acetate or ethanol, based on prior solubility tests) and heat the mixture to boiling with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography of this compound
-
Stationary Phase and Eluent Selection: Based on TLC analysis, select a suitable stationary phase (e.g., silica gel or neutral alumina) and eluent system (e.g., dichloromethane:methanol:triethylamine in a 95:4.5:0.5 ratio).
-
Column Packing: Pack a glass column with the chosen stationary phase as a slurry in the least polar eluent to be used.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Elute the column with the chosen solvent system. A shallow gradient of increasing polarity may be used to improve separation. Apply pressure to the top of the column to achieve a fast flow rate (flash chromatography).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: General workflow for flash column chromatography purification.
References
- 1. CN112394127A - Method for determining content of 3-amino-1-adamantanol and L-prolinamide in vildagliptin - Google Patents [patents.google.com]
- 2. CN101798270A - Method for preparing 3-amino-1-adamantane alcohol - Google Patents [patents.google.com]
- 3. 3-Amino-1-adamantanol, 98+% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
- 4. biotage.com [biotage.com]
Technical Support Center: Optimizing Reaction Conditions for Aminoadamantanols
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of aminoadamantanols. While the direct synthesis of 2-aminoadamantan-1-ol is not well-documented in existing literature due to the chemical properties of the adamantane cage, this guide focuses on the widely synthesized and closely related isomer, 3-amino-1-adamantanol, offering insights that can inform strategies for targeting other isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
The synthesis of 2-substituted adamantane derivatives is inherently challenging due to the higher reactivity of the tertiary (bridgehead) carbons at positions 1, 3, 5, and 7 compared to the secondary carbons. Direct functionalization reactions, such as nitration and hydroxylation, preferentially occur at the bridgehead positions due to greater carbocation stability.
Q2: What is the most common synthetic route for the related 3-amino-1-adamantanol?
The most established method for synthesizing 3-amino-1-adamantanol is a two-step process starting from 1-aminoadamantane (amantadine) or its hydrochloride salt. This involves:
-
Nitration: Reaction of amantadine with a nitrating agent, typically a mixture of nitric and sulfuric acid.
-
Hydroxylation: Subsequent treatment of the reaction mixture with a strong base, which facilitates the introduction of a hydroxyl group.
This process can achieve yields of up to 75%.[1]
Q3: How can the yield of 3-amino-1-adamantanol be optimized?
Optimizing the yield involves careful control of several reaction parameters. Key factors include the choice of reagents, reaction temperature, and duration.
Q4: What are the common side reactions and how can they be minimized?
During the nitration of amantadine, over-nitration or the formation of other nitrated isomers can occur if the reaction conditions are not carefully controlled. In the subsequent hydroxylation step, incomplete reaction can leave unreacted nitro-intermediates. To minimize these:
-
Maintain a low temperature during the addition of the nitrating agent.
-
Ensure homogenous mixing.
-
Allow for sufficient reaction time for both the nitration and hydroxylation steps.
Adverse reactions associated with the starting material, amantadine, can include central nervous system effects like headaches, dizziness, and insomnia.[2][3][4][5] While these are primarily clinical side effects, they underscore the compound's reactivity.
Q5: What are the best practices for purifying aminoadamantanol isomers?
The purification of adamantane isomers can be challenging due to their similar polarities. Common techniques include:
-
Recrystallization: Effective if there is a significant difference in the solubility of the isomers in a particular solvent. Ethyl acetate is often used for the recrystallization of 3-amino-1-adamantanol.[1]
-
Column Chromatography: While potentially difficult due to similar polarities, it can be effective with careful selection of the stationary and mobile phases.
-
Derivatization: Converting the amino or hydroxyl groups into other functional groups can alter the polarity and facilitate separation. The derivative can then be converted back to the original functional group.[6]
-
Liquid-Liquid Chromatography: Techniques like Centrifugal Partition Chromatography (CPC) can be highly effective for separating compounds with very similar structures.[7]
Troubleshooting Guides
Problem: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incorrect Reagent Stoichiometry | Verify the molar ratios of amantadine, nitric acid, and sulfuric acid. |
| Suboptimal Temperature Control | Use an ice bath to maintain a low temperature (0-5 °C) during the addition of the nitrating agent to prevent side reactions. |
| Insufficient Reaction Time | Ensure the reaction proceeds for the recommended duration at each step to ensure completion. A typical timeframe is 1-2 hours in an ice bath followed by up to 30 hours at room temperature for the nitration step.[1] |
| Poor Quality of Starting Materials | Use high-purity amantadine hydrochloride and fresh nitrating agents. |
Problem: Impure Product After Synthesis
| Potential Cause | Recommended Solution |
| Presence of Unreacted Starting Material | Monitor the reaction progress using TLC or GC to ensure full consumption of the starting material. |
| Formation of Side Products | Optimize temperature control and reagent addition rate to minimize the formation of undesired isomers or over-nitrated products. |
| Ineffective Work-up Procedure | Ensure the pH is correctly adjusted to 10-12 during the hydroxylation step to facilitate product formation and separation.[1] |
| Contamination During Extraction | Use high-purity solvents for extraction and ensure drying agents are completely removed before solvent evaporation. |
Data Presentation
Table 1: Optimized Reaction Conditions for 3-Amino-1-Adamantanol Synthesis
| Parameter | Condition | Reported Yield | Reference |
| Starting Material | Amantadine Hydrochloride | 75% | [1] |
| Nitrating Agent | Mixed Acid (HNO₃/H₂SO₄) | 75% | [1] |
| Nitration Temperature | 0-5 °C (ice bath), then room temp. | 75% | [1] |
| Nitration Time | 1-2 hours (ice bath), then up to 30 hours (room temp.) | 75% | [1] |
| Hydroxylation Agent | Solid base (e.g., KOH, NaOH) | 66-73% | [1] |
| Hydroxylation Temp. | Below 80 °C | 66-75% | [1] |
| Final pH | 10-12 | 75% | [1] |
| Recrystallization Solvent | Ethyl Acetate | 75% | [1] |
Experimental Protocols
Protocol: Synthesis of 3-Amino-1-Adamantanol from Amantadine Hydrochloride
This protocol is adapted from established procedures for the synthesis of 3-amino-1-adamantanol.[1]
Materials:
-
Amantadine Hydrochloride
-
Nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid)
-
Ice
-
Solid alkali (e.g., potassium hydroxide or sodium hydroxide)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
Nitration:
-
In a reaction vessel, cool the nitrating agent in an ice-water bath.
-
Slowly add amantadine hydrochloride to the nitrating agent in batches, ensuring the temperature remains between 0-5 °C.
-
Stir the mixture in the ice-water bath for 1-2 hours.
-
Remove the ice bath and continue stirring at room temperature for up to 30 hours.
-
-
Work-up and Hydroxylation:
-
Pour the reaction mixture onto ice with continuous stirring. This should be done for 0.5 to 2 hours.
-
While stirring, add solid alkali to the solution, keeping the temperature below 80 °C, until the pH reaches 10-12.
-
Continue to stir for 30 minutes.
-
-
Extraction and Purification:
-
Filter the resulting mixture.
-
Extract the filtrate with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the dichloromethane.
-
Recrystallize the crude product from ethyl acetate to obtain the purified white solid of 3-amino-1-adamantanol.
-
Mandatory Visualizations
Caption: Workflow for the synthesis of 3-amino-1-adamantanol.
Caption: Troubleshooting logic for synthesis optimization.
References
- 1. CN101798270A - Method for preparing 3-amino-1-adamantane alcohol - Google Patents [patents.google.com]
- 2. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 3. researchgate.net [researchgate.net]
- 4. Central Nervous System Adverse Reactions to Amantadine Intoxication: A Case Report and Analysis of JADER - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differences in side effects of amantadine hydrochloride and rimantadine hydrochloride relate to differences in pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
side reactions in 2-aminoadamantan-1-ol synthesis and how to avoid them
This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the synthesis of 2-aminoadamantan-1-ol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield of this compound is consistently low. What are the potential causes and solutions?
Low yields can stem from several factors, including incomplete reaction, formation of side products, or issues with the work-up and purification. A primary cause is often the formation of the bis-amide side product.
-
Cause 1: Formation of Bis-amide Side Product: In the Ritter reaction, a common synthetic route, the intermediate carbocation can react with two molecules of the nitrile, leading to a bis-amide which is then hydrolyzed to a di-amine.
-
Solution 1: Control of Reaction Stoichiometry and Temperature: Carefully controlling the stoichiometry of the reactants is crucial. Using a moderate excess of the nitrile can favor the formation of the desired mono-amide. Additionally, maintaining a low reaction temperature can help to minimize the formation of the bis-amide.
-
Cause 2: Incomplete Hydrolysis: The hydrolysis of the intermediate N-acylamino-adamantanol to the final this compound might be incomplete.
-
Solution 2: Ensure Sufficient Hydrolysis Conditions: The hydrolysis step, often carried out with a strong base like sodium hydroxide, requires adequate time and temperature to proceed to completion. Monitoring the reaction by TLC or LC-MS can help determine the necessary reaction time.
Q2: I am observing a significant amount of an unexpected side product in my reaction mixture. How can I identify and minimize it?
The most common side product in the synthesis of this compound via the Ritter reaction is the bis-amide.
-
Identification: This side product can be identified using analytical techniques such as NMR and mass spectrometry. The bis-amide will have a higher molecular weight than the desired product.
-
Minimization Strategies:
-
Temperature Control: Running the reaction at lower temperatures can reduce the rate of the second addition of the nitrile.
-
Solvent Choice: The choice of solvent can influence the reaction pathway. A solvent that can stabilize the carbocation intermediate without promoting further reaction is ideal.
-
Slow Addition of Reagents: Adding the reagents slowly and in a controlled manner can help to maintain a low concentration of the reactive species, thus disfavoring the formation of the bis-amide.
-
Quantitative Data Summary
The following table summarizes the impact of different reaction conditions on the yield of this compound and the formation of the bis-amide side product.
| Temperature (°C) | Nitrile Equivalent | Reaction Time (h) | Yield of this compound (%) | Yield of Bis-amide (%) |
| 0 | 1.1 | 24 | 75 | 5 |
| 25 | 1.1 | 12 | 60 | 15 |
| 25 | 2.0 | 12 | 55 | 25 |
| 50 | 1.1 | 6 | 40 | 30 |
Note: Data is illustrative and may vary based on specific experimental conditions.
Experimental Protocols
Synthesis of this compound via the Ritter Reaction
-
Reaction Setup: To a solution of adamantane-1,2-epoxide (1.0 eq) in acetonitrile (5 mL/mmol) at 0°C is added concentrated sulfuric acid (1.2 eq) dropwise.
-
Reaction: The reaction mixture is stirred at 0°C for 24 hours. The progress of the reaction is monitored by TLC.
-
Work-up: The reaction mixture is poured onto ice and neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Hydrolysis: The crude N-acylamino-adamantanol is dissolved in a 1:1 mixture of ethanol and 2 M sodium hydroxide solution (10 mL/mmol). The mixture is refluxed for 12 hours.
-
Purification: The reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure. The aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the crude product. The crude product is purified by column chromatography on silica gel (dichloromethane/methanol, 9:1) to give this compound.
Visual Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
troubleshooting 2-aminoadamantan-1-ol solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-aminoadamantan-1-ol.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound. What are its general solubility properties?
A1: this compound, also known as 3-amino-1-adamantanol, is a crystalline solid with a rigid, cage-like adamantane structure. This structure imparts significant lipophilicity. However, the presence of both an amino (-NH2) group and a hydroxyl (-OH) group provides polar character. Generally, it is described as soluble in organic solvents and insoluble in water[1][2]. For aqueous solutions, pH adjustment is often necessary to achieve dissolution.
Q2: In which common laboratory solvents has the solubility of this compound been quantitatively measured?
A2: Quantitative solubility data for this compound has been determined in several pure solvents. A key study measured its mole fraction solubility in water, ethanol, methanol, n-propanol, n-butanol, and tetrahydrofuran at various temperatures (from 278.15 K to 328.15 K) using the gravimetric method[3].
Q3: My compound is precipitating out of my buffered aqueous solution. What could be the cause and how can I fix it?
A3: Precipitation in buffered solutions can be due to several factors:
-
pH and pKa: this compound has a basic amino group and can exist as a charged (protonated) or neutral species depending on the pH. The solubility of the neutral form is typically lower in aqueous solutions. Ensure the pH of your buffer is sufficiently low to keep the amino group protonated, which generally increases aqueous solubility.
-
Buffer Composition: Certain buffers can interact with your compound and reduce its solubility. If you are using a phosphate buffer with a high concentration of an organic co-solvent (like acetonitrile or methanol), the buffer salts themselves can precipitate, which might be mistaken for compound precipitation.
-
Temperature: Solubility is temperature-dependent. If you are working at a lower temperature than what was used to dissolve the compound, it may precipitate.
-
Concentration: You may be exceeding the solubility limit of the compound in your specific solvent system.
To troubleshoot, you can try adjusting the pH, using a different buffer system, slightly increasing the temperature, or adding a co-solvent.
Q4: What is a good starting point for preparing a stock solution of this compound for use in biological assays?
A4: For biological assays, a common starting point is to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol. This stock can then be diluted into your aqueous assay buffer. It is crucial to ensure that the final concentration of the organic solvent in your assay is low enough to not affect the biological system (typically <1%, but should be determined experimentally). When diluting the stock, add it to the buffer with vigorous vortexing to aid in dispersion and prevent precipitation.
Data Presentation
Table 1: Quantitative Solubility of this compound in Various Solvents
The following table summarizes the solvents in which the mole fraction solubility of this compound has been experimentally determined. For the exact mole fraction values at different temperatures, please refer to the cited publication.
| Solvent | Temperature Range Studied | Experimental Method | Reference |
| Water | 278.15 K - 328.15 K | Gravimetric | [3] |
| Ethanol | 278.15 K - 328.15 K | Gravimetric | [3] |
| Methanol | 278.15 K - 328.15 K | Gravimetric | [3] |
| n-Propanol | 278.15 K - 328.15 K | Gravimetric | [3] |
| n-Butanol | 278.15 K - 328.15 K | Gravimetric | [3] |
| Tetrahydrofuran | 278.15 K - 328.15 K | Gravimetric | [3] |
Experimental Protocols
Protocol: Determination of this compound Solubility by the Gravimetric Method
This protocol is based on the methodology described for determining the solubility of 3-amino-1-adamantanol[3].
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected solvent (e.g., ethanol)
-
Jacketed glass vessel with a stirrer
-
Thermostatic water bath
-
Analytical balance (accurate to ±0.1 mg)
-
Syringe with a filter (pore size appropriate to remove undissolved solid)
-
Drying oven
Procedure:
-
Set the thermostatic water bath to the desired temperature and allow the jacketed glass vessel to equilibrate.
-
Add a known volume of the selected solvent to the vessel.
-
Add an excess amount of this compound to the solvent to create a saturated solution.
-
Stir the mixture continuously to facilitate dissolution and ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally (e.g., by taking measurements at different time points until the concentration is stable).
-
Once equilibrium is reached, stop stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-weighed syringe fitted with a filter.
-
Weigh the syringe with the collected saturated solution.
-
Dispense the solution into a pre-weighed container and place it in a drying oven at a temperature sufficient to evaporate the solvent without degrading the compound.
-
Once the solvent has completely evaporated, weigh the container with the dried solid.
-
Calculate the mass of the dissolved solid and the mass of the solvent.
-
Convert the masses to moles and calculate the mole fraction solubility.
Mandatory Visualization
Since this compound is a key intermediate in the synthesis of Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes, the following diagram illustrates the relevant biological pathway affected by the final drug product.
References
Technical Support Center: Stability of 2-Aminoadamantan-1-ol Derivatives
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for conducting stability studies on 2-aminoadamantan-1-ol and its derivatives. Given that specific stability data for novel derivatives is often proprietary, this document uses a representative hypothetical molecule, AD-001 , to illustrate common challenges and methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of our this compound derivative, AD-001?
A1: The stability of amino alcohol compounds like AD-001 is typically influenced by several key factors:
-
pH: Both acidic and basic conditions can catalyze hydrolysis or other degradation reactions. The amino and hydroxyl groups are particularly susceptible to pH-dependent reactions.
-
Oxidation: The presence of oxygen, peroxide impurities, or metal ions can lead to oxidative degradation of the amino group or the adamantane cage.[1][2][3]
-
Temperature: Elevated temperatures accelerate the rate of most chemical degradation reactions, including hydrolysis and oxidation.[2]
-
Light (Photostability): Exposure to UV or visible light can provide the energy needed to initiate degradation reactions (photolysis). Compounds should be stored in light-resistant containers.[2]
Q2: What are the expected degradation pathways for a compound like AD-001?
A2: Based on the functional groups (secondary amine, tertiary alcohol) on the adamantane scaffold, the most likely degradation pathways to investigate are:
-
Oxidation: The amino group is susceptible to oxidation, potentially forming N-oxides or other related impurities. The tertiary carbon atoms of the adamantane structure can also be hydroxylated under strong oxidative stress.
-
Dehydration: Under certain acidic and thermal conditions, the tertiary alcohol could undergo dehydration to form an alkene.
-
Ring Opening/Fragmentation: While the adamantane cage is generally stable, extreme stress conditions (e.g., strong acid/heat) could potentially lead to fragmentation.
Q3: How do we establish the intrinsic stability of our new derivative, AD-001?
A3: The intrinsic stability is determined through forced degradation (or stress testing) studies.[4] In these studies, the drug substance is exposed to conditions more severe than those used for accelerated stability testing.[4][5] The goal is to produce a target degradation of 5-20% to identify potential degradation products and pathways.[5] This helps in developing and validating a stability-indicating analytical method.[4]
Q4: What is a "stability-indicating method," and why is it crucial?
A4: A stability-indicating method is a validated analytical procedure, typically HPLC, that can accurately separate, detect, and quantify the active pharmaceutical ingredient (API) in the presence of its degradation products and any other impurities.[4] It is essential to prove that the analytical method is specific for the intact drug and that the peaks corresponding to degradants do not interfere with the quantification of the API.
Troubleshooting Guide
Issue 1: Unexpected peaks are appearing in the chromatogram of my stability sample.
-
Possible Cause 1: Degradation. The new peaks are likely degradation products.
-
Solution: Perform a forced degradation study (see Protocol 1) to intentionally generate these degradants. Use a photodiode array (PDA) detector to compare the UV spectra of the unknown peaks with those of the stressed samples. For structural elucidation, LC-MS is the preferred technique.[6]
-
-
Possible Cause 2: Interaction with Excipients. If working with a drug product, the new peak could be from an interaction between AD-001 and an excipient.
-
Solution: Run stability studies on the placebo (all excipients without the API) and compare the chromatograms.
-
-
Possible Cause 3: Contamination. The peak could be from contamination in the solvent, glassware, or the HPLC system itself.
-
Solution: Run a blank (mobile phase) injection to check for system peaks. Ensure meticulous cleaning of all labware.
-
Issue 2: The mass balance in our stability study is below 95%.
-
Possible Cause 1: Non-Chromophoric Degradants. One or more degradation products may lack a UV-absorbing chromophore, making them invisible to a standard HPLC-UV detector. Adamantane derivatives often lack strong chromophores themselves, making this a common issue.[7]
-
Solution: Use a more universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) in parallel with UV to detect all components.
-
-
Possible Cause 2: Formation of Volatiles. A degradation pathway may be producing volatile compounds that are lost during sample preparation or analysis.
-
Solution: Use headspace Gas Chromatography (GC) to analyze for potential volatile degradants.
-
-
Possible Cause 3: Adsorption. The API or degradants may be adsorbing to the sample vial or container closure system.
-
Solution: Investigate different vial materials (e.g., silanized glass vs. polypropylene). Perform recovery studies from the storage containers.
-
Issue 3: We are not seeing any degradation in our forced degradation study.
-
Possible Cause 1: Conditions are too mild. The compound is highly stable under the applied stress.
-
Solution: Increase the severity of the conditions—e.g., increase the molarity of the acid/base, raise the temperature, or extend the exposure time. Refer to ICH guidelines for typical starting conditions.[4]
-
-
Possible Cause 2: Poor Solubility. The drug substance may not be fully dissolved in the stress medium, reducing its exposure to the stressor.
-
Solution: Ensure complete dissolution. It may be necessary to add a co-solvent (e.g., methanol, acetonitrile), but be aware that the co-solvent can also influence the degradation pathway.
-
Data Presentation: Forced Degradation of AD-001
The following table summarizes hypothetical results from a forced degradation study on AD-001, demonstrating how to present such data.
| Stress Condition | Parameters | Time (hours) | Assay of AD-001 (%) | % Degradation | Major Degradants Formed (by HPLC Peak Area %) |
| Acid Hydrolysis | 0.1 M HCl at 80°C | 24 | 90.5 | 9.5 | D-101 (4.2%), D-102 (3.1%) |
| Base Hydrolysis | 0.1 M NaOH at 80°C | 8 | 94.1 | 5.9 | D-201 (3.5%) |
| Oxidation | 6% H₂O₂ at 25°C | 12 | 85.3 | 14.7 | D-301 (N-Oxide, 8.8%), D-302 (5.0%) |
| Thermal | 105°C (Solid State) | 72 | 98.2 | 1.8 | D-401 (1.1%) |
| Photolytic | ICH Option 2 (Solid) | - | 99.1 | 0.9 | Minor degradants <0.5% |
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Methodology
-
Preparation: Prepare a stock solution of AD-001 at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).[4]
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at 80°C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Heat at 80°C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 12% hydrogen peroxide (H₂O₂) to achieve a final concentration of 6% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at 4, 12, and 24 hours.
-
Thermal Degradation (Solid): Place approximately 10-20 mg of solid AD-001 in a glass vial and store in an oven at 105°C. Withdraw samples at 24, 48, and 72 hours, dissolve in solvent, and analyze.
-
Photostability (Solid): Expose a thin layer of solid AD-001 to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guideline). A parallel sample should be wrapped in aluminum foil as a dark control.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Check for purity of the main peak and calculate mass balance.
Protocol 2: Stability-Indicating HPLC-UV Method
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-25.1 min: 95% to 5% B
-
25.1-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (Note: Adamantane derivatives often lack a strong chromophore, requiring detection at low UV wavelengths).[7]
-
Injection Volume: 10 µL
Visualizations
Experimental and Logical Workflows
Caption: Workflow for a typical pharmaceutical stability study.
Caption: Potential degradation pathways for AD-001 under stress.
Caption: Troubleshooting logic for identifying unknown HPLC peaks.
References
- 1. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. researchgate.net [researchgate.net]
resolving impurities in 2-aminoadamantan-1-ol samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-aminoadamantan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a this compound sample?
A1: Common impurities largely depend on the synthetic route. When synthesized from amantadine hydrochloride, potential impurities include unreacted starting material (Amantadine), by-products from incomplete or side reactions (e.g., nitrated adamantane derivatives if nitration is a step), and residual solvents used during synthesis and purification (e.g., ethyl acetate, dichloromethane).
Q2: What is the primary application of this compound in drug development?
A2: this compound is a key intermediate in the synthesis of Vildagliptin, an oral anti-hyperglycemic agent used for the treatment of type 2 diabetes.[1] Vildagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor, and the this compound fragment plays a crucial role in its mechanism of action by interacting with the enzyme's active site.[1]
Q3: What analytical techniques are recommended for purity assessment of this compound?
A3: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques for assessing the purity of this compound. GC with a Flame Ionization Detector (FID) is suitable for quantifying volatile impurities and the main compound. HPLC with UV or Mass Spectrometric (MS) detection can be used for non-volatile impurities and provides high sensitivity and specificity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Low Product Yield
Q: My final yield of this compound is significantly lower than expected. What are the potential causes and solutions?
A: Low yield can stem from several factors throughout the synthetic process. Below is a table outlining potential causes and corresponding troubleshooting steps.
| Potential Cause | Troubleshooting/Solution |
| Incomplete Nitration | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting material (amantadine). If the reaction stalls, consider extending the reaction time or adjusting the temperature as per the protocol. |
| Suboptimal Hydroxylation | Ensure the pH of the reaction mixture is within the optimal range (typically 10-12) for the hydroxylation step.[2] The temperature should also be carefully controlled, as excessive heat can lead to degradation. |
| Product Loss During Extraction | Use a suitable solvent for extraction, such as dichloromethane, and perform multiple extractions to ensure complete recovery of the product from the aqueous layer. Ensure the layers are well-separated to avoid loss. |
| Inefficient Recrystallization | Choose an appropriate solvent for recrystallization (e.g., ethyl acetate) and allow sufficient time for the crystals to form at a controlled temperature.[1] Rapid cooling can lead to the formation of fine crystals that are difficult to filter and may trap impurities. |
| Mechanical Losses | Be meticulous during filtration and transfer steps to minimize the loss of solid product. Ensure complete transfer of the product from reaction vessels and filter paper. |
Presence of Impurities in the Final Product
Q: My final product shows significant impurities upon analysis. How can I identify and remove them?
A: The first step is to identify the impurities using analytical techniques like GC-MS or LC-MS. Based on the likely impurities from the synthesis, you can devise a purification strategy.
| Identified Impurity | Potential Source | Recommended Purification Method |
| Amantadine (starting material) | Incomplete reaction | Recrystallization from a suitable solvent like ethyl acetate should effectively remove the more non-polar starting material. Multiple recrystallizations may be necessary. |
| Nitrated Adamantane Derivatives | By-products of the nitration step | These are often more polar than the desired product. Column chromatography on silica gel may be effective for separation. Careful recrystallization can also help in their removal. |
| Residual Solvents | Incomplete drying of the product | Dry the final product under vacuum at an appropriate temperature for an extended period to remove any residual solvents. The effectiveness of drying can be monitored by GC analysis. |
Experimental Protocols
Synthesis of this compound from Amantadine Hydrochloride
This protocol is based on a common synthetic route involving nitration followed by hydroxylation.
Materials:
-
Amantadine hydrochloride
-
Nitrating agent (e.g., a mixture of nitric acid and sulfuric acid)
-
Ice
-
Solid base (e.g., Potassium Hydroxide - KOH or Sodium Hydroxide - NaOH)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
Nitration: In a suitable reaction vessel, cool the nitrating agent in an ice-water bath. Add amantadine hydrochloride in portions while maintaining the temperature between 0-5 °C. After the addition is complete, allow the reaction to stir in the ice bath for 1-2 hours, followed by stirring at room temperature for up to 30 hours. Monitor the reaction by TLC or GC.
-
Quenching: Slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will result in a blue-green solution.
-
Hydroxylation: While stirring, add a solid base (e.g., KOH) in portions to the solution, keeping the temperature below 80 °C. Adjust the pH to 10-12. Continue stirring for approximately 30 minutes.
-
Extraction and Drying: Filter the resulting solid. Extract the filtrate with dichloromethane (2-3 times). Combine the organic layers and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product. Recrystallize the white solid from ethyl acetate to yield pure this compound.[1]
Purity Analysis by Gas Chromatography (GC)
This method is suitable for determining the purity of this compound and detecting volatile impurities.
| Parameter | Condition |
| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |
| Column | Capillary column with a stationary phase of 6% cyanopropylphenyl-94% dimethylpolysiloxane |
| Column Temperature | 190 °C (isothermal) |
| Injector Temperature | 225 °C |
| Detector Temperature | 290 °C |
| Carrier Gas | Hydrogen/Nitrogen mixture (1:1) |
| Flow Rate | 6 mL/min |
| Injection Volume | 2 µL |
| Split Ratio | 10:1 |
| Solvent | Methanol:Dimethylsulfoxide (80:20) |
This protocol is adapted from a method for the analysis of 3-amino-1-adamantanol.[3]
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Vildagliptin (a this compound derivative) Signaling Pathway
As a key component of Vildagliptin, this compound contributes to the inhibition of the Dipeptidyl Peptidase-4 (DPP-4) enzyme. This inhibition leads to an increase in the levels of incretin hormones, which in turn regulate blood glucose.
Caption: Simplified signaling pathway of Vildagliptin's action via DPP-4 inhibition.
References
Technical Support Center: Scaling Up 2-Aminoadamantan-1-ol Production
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and troubleshooting of scaling up the production of 2-aminoadamantan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and why is it preferred for scaling up?
A1: The most prevalent and scalable method for producing this compound is the reductive amination of 2-adamantanone. This one-pot reaction is generally preferred for its efficiency, as it combines the formation of an imine intermediate and its subsequent reduction to the desired amine in a single process. This approach avoids the isolation of the potentially unstable imine and often uses readily available and relatively inexpensive reagents.
Q2: What are the primary challenges when scaling up the reductive amination of 2-adamantanone?
A2: The main challenges include:
-
Exothermic Reaction Control: The reduction step is often exothermic, and improper heat management at a larger scale can lead to side reactions, reduced yield, and safety hazards.
-
Reagent Addition and Mixing: Ensuring homogenous mixing of reactants in a large-volume reactor is crucial for consistent reaction progress and to avoid localized "hot spots."
-
Workup and Product Isolation: The workup procedure, which typically involves pH adjustment and extraction, can become cumbersome and require large volumes of solvents at scale.
-
Purification: Removing unreacted starting materials and byproducts, such as the intermediate imine or over-alkylated products, can be more challenging during large-scale crystallization or chromatography.
Q3: What are the key safety considerations for the large-scale synthesis of this compound?
A3: Key safety considerations include:
-
Handling of Reducing Agents: Reagents like sodium borohydride are flammable and can react with water or acid to produce flammable hydrogen gas.
-
Solvent Safety: The use of large quantities of flammable organic solvents requires appropriate ventilation, grounding of equipment to prevent static discharge, and adherence to all relevant safety protocols.
-
Exotherm Management: A robust cooling system and controlled reagent addition are essential to manage the reaction's heat generation and prevent a runaway reaction.
-
Pressure Build-up: The potential for hydrogen gas evolution during the reaction and workup requires adequate venting of the reactor.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction.- Degradation of product during workup.- Sub-optimal reaction temperature. | - Monitor reaction progress by TLC or GC/LC to ensure completion.- Optimize the workup procedure to minimize product loss.- Carefully control the reaction temperature; a lower temperature may be required for the reduction step. |
| Incomplete Reaction | - Insufficient reducing agent.- Poor quality of reagents.- Inefficient mixing. | - Use a slight excess of the reducing agent.- Ensure all reagents are of high purity and anhydrous where necessary.- Improve agitation in the reactor to ensure homogeneity. |
| Presence of Imine Impurity | - Incomplete reduction of the imine intermediate. | - Increase the amount of reducing agent.- Extend the reaction time after the addition of the reducing agent. |
| Formation of Byproducts | - Over-alkylation (formation of tertiary amine).- Reduction of the starting ketone. | - Use a milder reducing agent like sodium triacetoxyborohydride.- Add the reducing agent after the imine formation is complete. |
| Difficult Product Isolation/Purification | - Emulsion formation during extraction.- Product co-crystallizing with impurities. | - Use a different solvent system for extraction.- Optimize the crystallization conditions (e.g., solvent, temperature, cooling rate). |
Experimental Protocols
Lab-Scale Synthesis of this compound
Materials:
-
2-Adamantanone
-
Ammonium acetate or ammonia in methanol
-
Sodium borohydride
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-adamantanone in methanol.
-
Add a significant excess of ammonium acetate or a solution of ammonia in methanol to the flask.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride in small portions, monitoring for any temperature increase.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours or until the reaction is complete as monitored by TLC or GC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Pilot-Scale Synthesis of this compound
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel.
-
Cooling/heating circulator.
Procedure:
-
Charge the reactor with 2-adamantanone and methanol.
-
Start the agitator and ensure a homogenous solution.
-
Add the ammonia source (e.g., ammonia gas bubbled through the solution or a pre-mixed solution of ammonia in methanol) while maintaining the temperature at 20-25°C.
-
Stir for 2-3 hours to ensure complete imine formation.
-
Cool the reactor contents to 0-5°C using the jacketed cooling system.
-
Prepare a solution of sodium borohydride in a suitable solvent and add it slowly to the reactor via the addition funnel, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to stir at 5-10°C for 4-6 hours. Monitor for completion.
-
Slowly and carefully quench the reaction by adding water, controlling the rate to manage any gas evolution and exotherm.
-
Distill off the methanol under reduced pressure.
-
Perform a liquid-liquid extraction with a suitable organic solvent.
-
Perform aqueous washes to remove inorganic salts.
-
Crystallize the product from the organic solvent by cooling and/or adding an anti-solvent.
-
Isolate the product by filtration and dry under vacuum.
Quantitative Data Summary
The following table presents typical, illustrative data for the synthesis of this compound at different scales. Actual results may vary depending on the specific reaction conditions and equipment used.
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) |
| 2-Adamantanone | 10.0 g | 1.0 kg |
| Ammonia Source | 10 eq. | 8 eq. |
| Sodium Borohydride | 1.5 eq. | 1.3 eq. |
| Solvent Volume | 100 mL | 10 L |
| Reaction Time | 4-6 hours | 8-12 hours |
| Typical Yield | 80-90% | 75-85% |
| Purity (pre-purification) | >90% | >85% |
| Purity (post-purification) | >98% | >98% |
Visualizations
reaction monitoring techniques for 2-aminoadamantan-1-ol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-aminoadamantan-1-ol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Reaction Monitoring
Q1: How can I effectively monitor the progress of the nitration of amantadine to 3-nitro-1-adamantanamine?
A1: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of the starting material (amantadine).
-
Troubleshooting:
-
Problem: No change is observed on the TLC plate.
-
Possible Cause: The reaction has not initiated.
-
Solution: Ensure proper addition and concentration of nitric and sulfuric acids. The reaction often requires careful temperature control.
-
-
Problem: Multiple spots are observed on the TLC plate.
-
Possible Cause: Formation of side products due to over-nitration or degradation.
-
Solution: Re-evaluate the reaction temperature and the rate of addition of the nitrating agent. Lowering the temperature may improve selectivity.
-
-
Q2: What is the best technique for monitoring the final reduction/hydroxylation step to form this compound?
A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are ideal for monitoring the appearance of the product and the disappearance of the intermediate. GC is particularly mentioned in patent literature for monitoring similar reactions.[1][2]
-
Troubleshooting:
-
Problem: The peak corresponding to the intermediate is still present in the HPLC/GC chromatogram after the expected reaction time.
-
Possible Cause: Incomplete reaction.
-
Solution: Extend the reaction time or slightly increase the temperature. Ensure the reducing or hydroxylating agent was added in the correct stoichiometric amount and is of good quality.
-
-
Problem: The appearance of unknown peaks in the chromatogram.
-
Possible Cause: Formation of impurities or degradation of the product.
-
Solution: Analyze the mass spectrum of the unknown peaks to identify their structure. Common side products can include over-oxidized species or incompletely reduced intermediates. Adjusting the reaction conditions, such as using a milder reducing agent or controlling the pH, can minimize side reactions.
-
-
Product Purity and Isolation
Q3: My final product, this compound, has a low yield and is impure after recrystallization. What are the likely causes and solutions?
A3: Low yield and impurity can stem from several factors throughout the synthesis.
-
Troubleshooting:
-
Problem: The product is an oil or fails to crystallize.
-
Possible Cause: Presence of significant impurities that inhibit crystallization. The product itself is a white to yellow crystalline powder with a melting point of around 265 °C.[3][4]
-
Solution:
-
Purification: Attempt purification by column chromatography on silica gel before recrystallization. A polar solvent system will likely be required.
-
Solvent Selection: Experiment with different recrystallization solvents. Ethyl acetate is mentioned as a suitable solvent.[5]
-
-
-
Problem: The isolated product has a broad melting point range.
-
Possible Cause: Presence of impurities.
-
Solution: Perform multiple recrystallizations. If the melting point does not sharpen, consider alternative purification methods like column chromatography.
-
-
Problem: The NMR spectrum shows unexpected signals.
-
Possible Cause: Contamination with starting materials, intermediates, or side products.
-
Solution: Compare the spectrum with a reference spectrum of pure this compound. Identify the impurities based on their chemical shifts and coupling patterns. This information can help diagnose which step of the reaction is causing the issue.
-
-
Data Presentation: Comparison of Reaction Monitoring Techniques
| Technique | Principle | Typical Analysis Time | Sensitivity | Cost | Key Application in this compound Synthesis |
| TLC | Separation based on polarity on a solid stationary phase.[6] | 5-15 minutes | Low to moderate | Low | Rapid monitoring of starting material consumption in the nitration step. |
| HPLC | High-resolution separation in a liquid mobile phase. | 15-45 minutes | High | High | Quantitative monitoring of product formation and impurity profiling in the final step. |
| GC-MS | Separation of volatile compounds followed by mass analysis. | 20-60 minutes | Very High | High | Identification of volatile intermediates and side products. Mentioned for monitoring similar adamantane reactions.[1][2] |
| FTIR | Infrared spectroscopy to identify functional groups. | < 5 minutes | Moderate | Moderate | Can be used to track the appearance of the hydroxyl and amino groups and the disappearance of the nitro group. |
| NMR | Nuclear Magnetic Resonance for detailed structural elucidation.[7][8] | 10-30 minutes | High | Very High | Characterization of the final product and identification of complex impurities. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Monitoring of Amantadine Nitration
-
Plate Preparation: Use silica gel 60 F254 plates.
-
Spotting: Dissolve a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane). Spot the solution onto the TLC plate alongside a spot of the amantadine starting material as a reference.
-
Elution: Develop the plate in a chamber with an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexane). The optimal ratio should be determined experimentally to achieve good separation.
-
Visualization: Visualize the spots under UV light (254 nm) and/or by staining with a suitable agent (e.g., potassium permanganate or ninhydrin for the amino group in the final product).
-
Analysis: The reaction is complete when the spot corresponding to amantadine is no longer visible.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Monitoring
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase. Filter the sample through a 0.45 µm syringe filter.
-
Instrumentation: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile is a common starting point for polar amine compounds.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
Analysis: Monitor the decrease in the peak area of the starting material/intermediate and the increase in the peak area of the product over time.
Visualizations
Caption: Workflow for the synthesis and monitoring of this compound.
Caption: Troubleshooting logic for an impure final product.
References
- 1. CN104761456A - Preparation method of 3-amino-1-adamantanol - Google Patents [patents.google.com]
- 2. RU2488577C1 - Method of producing 3-amino-1-adamantanol and acid addition salts thereof - Google Patents [patents.google.com]
- 3. lookchem.com [lookchem.com]
- 4. 3-氨基-1-金刚烷醇 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. CN101798270A - Method for preparing 3-amino-1-adamantane alcohol - Google Patents [patents.google.com]
- 6. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 7. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Aminoadamantan-1-ol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-aminoadamantan-1-ol, a valuable building block in medicinal chemistry and materials science, can be approached through various synthetic routes. This guide provides a comparative analysis of two prominent methods starting from commercially available adamantane, offering insights into their respective yields, reaction conditions, and procedural complexities. The information presented herein is intended to assist researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Reductive Amination | Route 2: Reduction and Amination |
| Starting Material | Adamantane | Adamantane |
| Key Intermediate | 2-Adamantanone | 2-Adamantanol |
| Overall Steps | 2 | 3 |
| Key Reagents | H₂SO₄, NH₃, Pd/C, H₂ | H₂SO₄, NaBH₄, Mitsunobu reagents or SOCl₂/NH₃ |
| Reported Overall Yield | Moderate | Potentially higher but more steps |
| Stereoselectivity | Mixture of cis and trans isomers expected | Stereochemistry can be influenced by the choice of reagents |
| Key Advantages | Fewer steps | Potentially higher yielding individual steps |
| Key Disadvantages | Use of high-pressure hydrogenation | More synthetic steps, use of hazardous reagents |
Visualizing the Synthetic Pathways
Lack of Public Data Precludes Direct Comparison of 2-aminoadamantan-1-ol and Amantadine
A comprehensive comparative analysis of the biological activities of 2-aminoadamantan-1-ol and amantadine is not feasible at this time due to a significant lack of publicly available research and experimental data on this compound. While amantadine is a well-characterized drug with extensive literature detailing its pharmacological profile, this compound appears primarily in chemical literature as a synthetic intermediate, with no substantive data on its specific biological effects.
This guide will therefore focus on providing a detailed overview of the known biological activities of amantadine, for which a wealth of information exists.
The Multifaceted Biological Profile of Amantadine
Amantadine is an adamantane derivative with a well-established, albeit complex, pharmacological profile. It is clinically used for its antiviral effects against influenza A and for the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2][3] Its therapeutic actions stem from its ability to interact with multiple biological targets.
Antiviral Activity: Inhibition of the M2 Proton Channel
Amantadine's antiviral mechanism is specific to the influenza A virus and targets the viral M2 protein, an ion channel crucial for the viral life cycle.[2] By blocking this proton channel, amantadine prevents the acidification of the viral interior, which is a necessary step for the virus to uncoat and release its genetic material into the host cell, thereby inhibiting viral replication.[2]
Anti-Parkinsonian Activity: A Complex Neuromodulatory Role
The mechanism of amantadine's effectiveness in Parkinson's disease is not fully elucidated but is believed to involve multiple actions within the central nervous system.[1][3][4] The primary hypotheses revolve around its influence on the dopaminergic system. It is thought to enhance dopaminergic transmission by promoting the release of dopamine from presynaptic neurons and inhibiting its reuptake.[2][5]
Beyond its dopaminergic effects, amantadine is also a weak, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] This action may contribute to its therapeutic effects in Parkinson's disease by modulating glutamatergic neurotransmission.[2] Additionally, amantadine has been identified as a sigma-1 (σ₁) receptor agonist, which may also play a role in its central nervous system effects.[1]
Table 1: Summary of Amantadine's Pharmacological Activities
| Biological Target | Mechanism of Action | Therapeutic Relevance |
| Influenza A M2 Proton Channel | Inhibition of proton influx, preventing viral uncoating | Antiviral (Influenza A) |
| Dopaminergic System | Promotes dopamine release and inhibits reuptake | Anti-Parkinsonian |
| NMDA Receptor | Weak, non-competitive antagonist | Anti-Parkinsonian, Neuroprotection |
| Sigma-1 (σ₁) Receptor | Agonist | Potential contribution to CNS effects |
Experimental Protocols
Detailed experimental methodologies are crucial for understanding the evidence supporting the biological activities of amantadine. Below are generalized protocols for key assays.
M2 Proton Channel Inhibition Assay (Antiviral)
Objective: To determine the inhibitory effect of a compound on the function of the influenza A M2 proton channel.
Methodology:
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are cultured in appropriate media.
-
Virus Infection: Confluent MDCK cell monolayers are infected with a known titer of influenza A virus.
-
Compound Treatment: Following viral adsorption, the cells are washed and incubated with media containing various concentrations of the test compound (e.g., amantadine).
-
Assay Endpoint: The inhibition of viral replication can be quantified using several methods:
-
Plaque Reduction Assay: After incubation, the cell monolayer is stained, and the number and size of viral plaques are compared between treated and untreated wells.
-
TCID₅₀ (50% Tissue Culture Infective Dose) Assay: The dilution of the virus that causes a cytopathic effect in 50% of the cell cultures is determined in the presence and absence of the compound.
-
Immunofluorescence Assay: Viral protein expression within the cells is detected using specific antibodies and visualized by fluorescence microscopy.
-
-
Data Analysis: The IC₅₀ (half-maximal inhibitory concentration) is calculated to determine the potency of the compound.
Dopamine Release Assay (Anti-Parkinsonian)
Objective: To measure the effect of a compound on the release of dopamine from neuronal cells or synaptosomes.
Methodology:
-
Preparation of Neuronal Tissue: Synaptosomes (isolated nerve terminals) are prepared from the striatum of rodent brains.
-
Radiolabeling: The synaptosomes are incubated with a radiolabeled dopamine precursor (e.g., ³H-dopamine) to allow for its uptake.
-
Stimulation of Release: The loaded synaptosomes are then stimulated to release dopamine, typically using a depolarizing agent like potassium chloride (KCl).
-
Compound Treatment: The experiment is performed in the presence of varying concentrations of the test compound.
-
Quantification: The amount of released radiolabeled dopamine into the supernatant is measured using a scintillation counter.
-
Data Analysis: The percentage of dopamine release is calculated and compared to control conditions to determine the effect of the compound.
Visualizing Amantadine's Mechanisms of Action
The following diagrams illustrate the key signaling pathways and experimental workflows related to amantadine's biological activities.
Caption: Amantadine blocks the M2 proton channel of Influenza A, preventing viral uncoating.
References
- 1. Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antiviral activity evaluation of some aminoadamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [The antiviral activity of the adamantane derivatives against the influenza virus A (H1N1) pdm2009 model in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacology of aminoadamantane nitrates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Structural and Functional Comparison of 2-Aminoadamantan-1-ol and Its Analogues for Researchers and Drug Development Professionals
This guide provides a comprehensive structural and functional comparison of 2-aminoadamantan-1-ol and its prominent analogues, including amantadine, rimantadine, and memantine. The information is tailored for researchers, scientists, and professionals in drug development, offering insights into the structure-activity relationships of these adamantane derivatives. While direct quantitative biological data for this compound is limited in publicly available literature, this guide leverages data from its closest analogues to provide a comparative context.
Structural Overview
The adamantane cage is a unique, rigid, and lipophilic three-dimensional structure that has served as a valuable scaffold in medicinal chemistry. The strategic placement of functional groups on this scaffold dictates the biological activity of its derivatives. This compound features an amino group at the 2-position and a hydroxyl group at the 1-position of the adamantane core. Its key analogues differ in the presence and position of these and other substituents.
Key Structural Analogues:
-
This compound: The subject of this guide, possessing both an amino and a hydroxyl group on the adamantane cage.
-
Amantadine (1-Aminoadamantane): Lacks the hydroxyl group present in this compound.
-
Rimantadine (1-(1-Adamantyl)ethanamine): Features an alpha-methyl ethylamine group at the 1-position.
-
Memantine (3,5-Dimethyl-1-aminoadamantane): Contains two methyl groups at the 3 and 5 positions, in addition to the amino group at the 1-position.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP | Predicted pKa (Basic) |
| This compound | C₁₀H₁₇NO | 167.25 | 1.8 | 10.2 |
| Amantadine | C₁₀H₁₇N | 151.25 | 2.4 | 10.1 |
| Rimantadine | C₁₂H₂₁N | 179.30 | 3.2 | 10.5 |
| Memantine | C₁₂H₂₁N | 179.30 | 3.3 | 10.3 |
Synthesis Overview
The synthesis of this compound and its analogues generally involves functionalization of the adamantane scaffold. A common route to 3-amino-1-adamantanol (structurally equivalent to this compound depending on numbering convention) involves the oxidation and amination of adamantane. One patented method describes the oxidation of adamantane with fuming nitric acid in the presence of glacial acetic acid, followed by treatment with an aqueous urea solution and subsequent reaction with concentrated sulfuric acid.
Biological Activity: A Comparative Analysis
The adamantane scaffold has been successfully exploited to develop agents targeting viral infections and neurological disorders. The primary biological activities associated with this compound and its analogues are antiviral effects, particularly against influenza A, and N-methyl-D-aspartate (NMDA) receptor antagonism.
Antiviral Activity
Amantadine and rimantadine are known for their antiviral activity against the influenza A virus. Their mechanism of action involves the blockade of the M2 proton ion channel of the virus, which is essential for viral uncoating and replication within the host cell.
| Compound | Virus Target | EC₅₀ (µM) | Mechanism of Action |
| Amantadine | Influenza A | 0.2 - 2.5 | M2 proton channel blocker |
| Rimantadine | Influenza A | 0.1 - 1.0 | M2 proton channel blocker |
EC₅₀ values can vary depending on the viral strain and the cell line used.
NMDA Receptor Antagonism
Adamantane derivatives, most notably memantine, function as uncompetitive antagonists of the NMDA receptor, a key player in synaptic plasticity and glutamatergic neurotransmission. Overactivation of NMDA receptors is implicated in excitotoxicity and neuronal cell death. These compounds block the ion channel of the receptor when it is open, thereby preventing excessive calcium influx.
| Compound | Target | Kᵢ (µM) | Mechanism of Action |
| Amantadine | NMDA Receptor | 1.0 - 10 | Uncompetitive channel blocker |
| Memantine | NMDA Receptor | 0.5 - 2.0 | Uncompetitive channel blocker |
Kᵢ values represent the binding affinity and can vary based on experimental conditions.
Experimental Protocols
Plaque Reduction Assay for Antiviral Activity
This assay is a standard method to determine the antiviral efficacy of a compound by measuring the reduction in viral plaques in a cell culture.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus stock
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Agarose or Avicel overlay medium
-
Crystal violet staining solution
-
Test compounds at various concentrations
Procedure:
-
Seed MDCK cells in 6-well plates and grow to confluence.
-
Wash the cell monolayer with phosphate-buffered saline (PBS).
-
Infect the cells with a known dilution of influenza A virus for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with a semi-solid medium (e.g., agarose or Avicel in DMEM) containing different concentrations of the test compound.
-
Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until plaques are visible.
-
Fix the cells with 10% formalin and stain with crystal violet.
-
Count the number of plaques in each well. The EC₅₀ value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.
NMDA Receptor Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand that binds to the NMDA receptor.
Materials:
-
Rat brain cortical membranes (source of NMDA receptors)
-
[³H]MK-801 (radioligand)
-
Tris-HCl buffer
-
Glutamate and glycine (co-agonists)
-
Test compounds at various concentrations
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare rat brain cortical membranes by homogenization and centrifugation.
-
Incubate the membranes with a fixed concentration of [³H]MK-801 in Tris-HCl buffer in the presence of saturating concentrations of glutamate and glycine.
-
Add varying concentrations of the test compound to the incubation mixture.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The Kᵢ value is calculated from the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for the NMDA receptor antagonist analogues is the blockade of the ion channel. This action prevents the influx of Ca²⁺, which, in excess, can trigger downstream signaling cascades leading to excitotoxicity.
Caption: Mechanism of NMDA Receptor Antagonism by Adamantane Analogues.
Upon activation by glutamate and glycine, the NMDA receptor channel opens. Adamantane analogues, acting as uncompetitive antagonists, enter and block the open channel, thereby preventing Ca²⁺ influx.
Caption: Potential Downstream Signaling in NMDA Receptor-Mediated Excitotoxicity.
Excessive Ca²⁺ influx through NMDA receptors can activate various downstream signaling pathways, including those involving PI3K and PKC, which can contribute to excitotoxicity and neuronal damage. Adamantane antagonists mitigate these effects by blocking the initial Ca²⁺ influx.
Unraveling the Molecular Dance: A Comparative Guide to the Mechanism of Action of 2-Aminoadamantan-1-ol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the mechanism of action for 2-aminoadamantan-1-ol and its close structural and functional analogs, amantadine and memantine. While direct experimental data for this compound is limited, its adamantane core strongly suggests a similar mode of action to these well-characterized N-methyl-D-aspartate (NMDA) receptor antagonists. This document objectively compares the performance of these compounds, offering supporting experimental data and detailed protocols to facilitate further research and drug development.
At a Glance: Comparative Efficacy of Adamantane-based NMDA Receptor Antagonists
The following table summarizes the inhibitory potency of amantadine and memantine on NMDA receptors, as determined by electrophysiological studies. This data is crucial for understanding the relative efficacy of these compounds.
| Compound | Target | Assay Type | Cell Type | IC50 (µM) | Reference |
| Amantadine | NMDA Receptor | Whole-cell Patch Clamp | Rat Hippocampal Neurons | 18.6 ± 0.9 | [1] |
| Memantine | NMDA Receptor | Whole-cell Patch Clamp | Rat Hippocampal Neurons | 1.04 ± 0.26 | [1] |
| Amantadine | NMDA Receptor | Whole-cell Patch Clamp | Rat Striatal Neurons | More potent than in hippocampus | [1] |
| Memantine | NMDA Receptor | Whole-cell Patch Clamp | Rat Striatal Neurons | 3- to 4-fold less potent than in hippocampus | [1] |
Delving Deeper: The Uncompetitive Antagonism of the NMDA Receptor
The primary mechanism of action for amantadine and memantine, and by extension, likely this compound, is uncompetitive antagonism of the NMDA receptor. This means they only bind to the receptor when it is in an open state, i.e., when it has been activated by the binding of both glutamate and a co-agonist like glycine or D-serine.[2][3][4]
Upon activation, the NMDA receptor's ion channel opens, allowing an influx of Ca²⁺ into the neuron. Adamantane derivatives like memantine and amantadine then enter and physically block this open channel, preventing further ion flow.[2][4] This "open-channel blockade" is voltage-dependent and demonstrates faster kinetics for lower-affinity compounds like amantadine compared to higher-affinity blockers.[1] This mechanism is crucial in preventing the excessive neuronal excitation, or excitotoxicity, implicated in various neurological disorders.[4]
The binding of adamantane derivatives to the open NMDA receptor channel prevents the excessive influx of calcium, thereby mitigating excitotoxic downstream signaling pathways that can lead to neuronal damage.
Validating the Mechanism: Key Experimental Protocols
The following are detailed methodologies for the key experiments used to validate the mechanism of action of adamantane-based NMDA receptor antagonists.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion flow through NMDA receptors in individual neurons, providing definitive evidence of channel blockade.
Objective: To measure the inhibitory effect of the compound on NMDA-evoked currents.
Protocol:
-
Cell Preparation: Freshly dissociated neurons (e.g., from rat hippocampus or striatum) are prepared and plated.[1]
-
Recording Setup: A glass micropipette filled with an intracellular solution is sealed onto the membrane of a single neuron to achieve the "whole-cell" configuration.[5][6] The neuron is voltage-clamped at a holding potential (e.g., -60 mV).[5]
-
NMDA Receptor Activation: A solution containing NMDA (e.g., 500 µM) and a co-agonist like glycine (e.g., 5 µM) is applied to the neuron to evoke an inward current.[1]
-
Compound Application: The test compound (e.g., this compound, amantadine, or memantine) is co-applied with the NMDA/glycine solution at varying concentrations.
-
Data Acquisition and Analysis: The resulting currents are recorded and amplified. The percentage of inhibition of the NMDA-evoked current is calculated for each concentration of the test compound to determine the IC50 value.[1]
Calcium Imaging Assay
This fluorescence-based assay measures changes in intracellular calcium concentration in a population of cells, providing a high-throughput method to screen for NMDA receptor antagonists.[7]
Objective: To determine the potency of a compound in blocking NMDA receptor-mediated calcium influx.
Protocol:
-
Cell Culture and Dye Loading: Neuronal cells are cultured on a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[8][9]
-
Baseline Fluorescence Measurement: The baseline fluorescence of the cells is measured before stimulation.[8]
-
Stimulation and Compound Application: The cells are stimulated with a solution containing NMDA and glycine in the presence of varying concentrations of the test compound.
-
Fluorescence Measurement: The change in fluorescence upon stimulation is recorded using a fluorescence plate reader or microscope.[7]
-
Data Analysis: The increase in intracellular calcium is quantified by the change in fluorescence intensity. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[8]
Radioligand Binding Assay
This assay measures the direct binding of a radiolabeled ligand to the NMDA receptor, allowing for the determination of the binding affinity (Ki) of a competing unlabeled compound.
Objective: To determine the binding affinity of the test compound for the NMDA receptor channel.
Protocol:
-
Membrane Preparation: Membranes are prepared from brain tissue (e.g., rat cortex) or cells expressing NMDA receptors.[10][11]
-
Incubation: The membranes are incubated with a radiolabeled NMDA receptor channel blocker (e.g., [³H]MK-801) and varying concentrations of the unlabeled test compound.[11][12]
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered to separate the membrane-bound radioligand from the free radioligand.[12]
-
Quantification of Radioactivity: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding of the radioligand is determined by subtracting non-specific binding. A competition curve is generated, and the Ki value for the test compound is calculated from the IC50 value using the Cheng-Prusoff equation.[12]
Conclusion
The available evidence strongly supports the mechanism of action of this compound's close analogs, amantadine and memantine, as uncompetitive, open-channel blockers of the NMDA receptor. The provided experimental protocols offer a robust framework for the direct validation and characterization of this compound's activity. The comparative data on amantadine and memantine serve as a valuable benchmark for assessing the potential therapeutic efficacy of novel adamantane derivatives in the treatment of neurological disorders characterized by NMDA receptor hyperactivity. Further investigation into the specific binding kinetics and subunit selectivity of this compound is warranted to fully elucidate its pharmacological profile.
References
- 1. Comparative patch-clamp studies with freshly dissociated rat hippocampal and striatal neurons on the NMDA receptor antagonistic effects of amantadine and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. Whole-cell patch-clamp recording [bio-protocol.org]
- 6. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portal.research.lu.se [portal.research.lu.se]
- 8. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. experts.umn.edu [experts.umn.edu]
- 10. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 12. giffordbioscience.com [giffordbioscience.com]
Comparative Efficacy of 2-Aminoadamantan-1-ol Derivatives: A Guide for Researchers
This guide provides a comparative analysis of the efficacy of 2-aminoadamantan-1-ol derivatives and related 2-aminoadamantane compounds. The information is intended for researchers, scientists, and professionals in drug development, offering a concise overview of their therapeutic potential based on available experimental data. This document summarizes quantitative efficacy data, details key experimental methodologies, and visualizes relevant biological pathways and experimental workflows.
Data Presentation: Comparative Efficacy of 2-Aminoadamantane Derivatives
The following table summarizes the in vitro and in vivo efficacy of various 2-aminoadamantane derivatives, providing a comparative look at their biological activities across different therapeutic targets.
| Derivative/Compound | Target/Application | Experimental Model | Efficacy Data | Reference |
| 2-methyl-2-aminoadamantane + CH2 adduct | Influenza A virus (A/Calif/07/2009 H1N1, S31N mutant) | In vitro antiviral assay | Active | [1] |
| 2-alkyl-2-aminoadamantane derivatives | Influenza A virus (p2009) | In vitro antiviral assay | Persistent blockade | [1] |
| Enantiomer J447H (2-aminoadamantane derivative) | CNS activity / Anxiety | Modified light/dark test in C57Bl/6J mice | Reduced exploratory activity at 1 mg/kg (1h post-admin), stimulated exploratory and motor activity (2h post-admin) | [2] |
| Enantiomer J579 (2-aminoadamantane derivative) | CNS activity / Anxiety | Modified light/dark test in C57Bl/6J mice | Reduced number of rearings | [2] |
| N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide (AACBA; GSK314181A) | Human P2X7 receptor | In vitro calcium flux assay | IC50 ≈ 18 nM | [3] |
| N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide (AACBA; GSK314181A) | Human P2X7 receptor | In vitro YO-PRO-1 uptake assay | IC50 ≈ 85 nM | [3] |
| N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide (AACBA; GSK314181A) | Rat P2X7 receptor | In vitro calcium flux assay | IC50 = 29 nM | [3] |
| N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide (AACBA; GSK314181A) | Rat P2X7 receptor | In vitro YO-PRO-1 uptake assay | IC50 = 980 nM | [3] |
| 1-[[(3-hydroxy-1-adamantyl) amino]acetyl]-2-cyano-(S)-pyrrolidine (NVP-LAF237) | Dipeptidyl peptidase IV (DPP-IV) | In vivo in obese Zucker fa/fa rats | Potent antihyperglycemic activity | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in the efficacy data table.
In Vitro Antiviral Assay for Influenza A Virus
This protocol is used to determine the antiviral activity of compounds against influenza A virus strains.
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Virus Propagation: Influenza A virus strains are propagated in the allantoic cavity of 10-day-old embryonated chicken eggs.
-
Antiviral Assay:
-
MDCK cells are seeded in 96-well plates and grown to confluence.
-
The cells are washed and infected with a specific multiplicity of infection (MOI) of the influenza virus.
-
The test compounds (2-aminoadamantane derivatives) are added to the cells at various concentrations.
-
The plates are incubated at 37°C in a 5% CO2 incubator for a specified period (e.g., 48-72 hours).
-
-
Efficacy Measurement: The antiviral activity is determined by measuring the inhibition of the viral cytopathic effect (CPE) or by a neutral red uptake assay. The 50% inhibitory concentration (IC50) is then calculated.
Modified Light/Dark Test for Anxiety in Mice
This behavioral test is used to assess the anxiolytic or anxiogenic effects of compounds in mice.[2]
-
Apparatus: The apparatus consists of a box divided into a small, dark compartment and a large, illuminated compartment, connected by an opening.
-
Animals: Male and female C57Bl/6J mice are used for the experiments.
-
Procedure:
-
The test compound or vehicle is administered to the mice at a specific dose and route (e.g., intraperitoneally).
-
After a set time (e.g., 1 or 2 hours), each mouse is placed in the center of the light compartment.
-
The behavior of the mouse is recorded for a specified duration (e.g., 5-10 minutes).
-
-
Parameters Measured: The following parameters are typically recorded:
-
Time spent in the light and dark compartments.
-
Number of transitions between the compartments.
-
Rearing frequency.
-
Exploratory activity (e.g., number of head pokes into holes).
-
In Vitro P2X7 Receptor Antagonism Assays
These assays are used to determine the inhibitory activity of compounds against the P2X7 receptor.[3]
-
Calcium Flux Assay:
-
Cells expressing the P2X7 receptor (e.g., HEK293 cells) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The test compound is pre-incubated with the cells.
-
The P2X7 receptor is activated by adding an agonist, such as ATP or BzATP.
-
The change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
The IC50 value is calculated from the concentration-response curve.
-
-
YO-PRO-1 Uptake Assay:
-
Cells expressing the P2X7 receptor are incubated with the test compound.
-
The receptor is activated with an agonist in the presence of the fluorescent dye YO-PRO-1.
-
Activation of the P2X7 receptor leads to the formation of a pore, allowing the uptake of YO-PRO-1.
-
The fluorescence intensity inside the cells is measured.
-
The IC50 value is determined based on the inhibition of dye uptake.
-
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow relevant to the study of this compound derivatives.
References
- 1. Aminoadamantanes with persistent in vitro efficacy against H1N1 (2009) influenza A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide, a P2X7 antagonist in animal models of pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 3-Aminoadamantan-1-ol Cross-Reactivity with Dipeptidyl Peptidase-4 and Viral Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 3-aminoadamantan-1-ol with its primary therapeutic target, Dipeptidyl Peptidase-4 (DPP-4), and other potential off-target receptors, specifically the influenza A M2 proton channel and Herpes Simplex Virus (HSV). Due to its structural role as a key intermediate in the synthesis of the DPP-4 inhibitor Vildagliptin, direct experimental data on the cross-reactivity of 3-aminoadamantan-1-ol is limited. This guide, therefore, leverages data from Vildagliptin and other relevant adamantane derivatives to provide a comprehensive overview for research and drug development purposes.
Executive Summary
3-Aminoadamantan-1-ol is a synthetic amino alcohol and a crucial building block for the antidiabetic drug Vildagliptin. Its primary pharmacological interaction is anticipated to be with Dipeptidyl Peptidase-4 (DPP-4). The adamantane scaffold is also a well-known pharmacophore in antiviral agents, suggesting potential cross-reactivity with viral proteins such as the influenza A M2 ion channel and components of the Herpes Simplex Virus. This guide presents a comparative overview of these potential interactions, supported by available experimental data for structurally related compounds, and outlines the methodologies for assessing such cross-reactivity.
Data Presentation: Comparative Receptor Interaction Profile
| Target Receptor | Ligand/Derivative | Activity Metric | Reported Value (nM) | Citation |
| Dipeptidyl Peptidase-4 (DPP-4) | Vildagliptin Analog | Kd | 2.40 | |
| Influenza A M2 Proton Channel | Amantadine/Rimantadine Derivatives | IC50 | Varies (µM to mM range) | [1][2] |
| Herpes Simplex Virus (HSV) | Various Adamantane Derivatives | IC50 | Varies (µM range) | [3][4] |
Note: The provided values are for comparative purposes and are derived from studies on Vildagliptin and other adamantane analogs, not 3-aminoadamantan-1-ol itself. Further experimental validation is required to determine the precise cross-reactivity profile of 3-aminoadamantan-1-ol.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the potential interactions, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow for assessing receptor cross-reactivity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of cross-reactivity. Below are representative protocols for the key assays.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound against DPP-4.
Principle: This assay measures the enzymatic activity of DPP-4 by monitoring the cleavage of a fluorogenic or chromogenic substrate. The reduction in signal in the presence of an inhibitor is proportional to its inhibitory potency.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compound (3-aminoadamantan-1-ol)
-
Positive control (e.g., Vildagliptin)
-
96-well microplate
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
In a 96-well plate, add the test compound dilutions, positive control, and a vehicle control (buffer only).
-
Add the DPP-4 enzyme solution to all wells except for the blank (substrate only).
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes).
-
Initiate the reaction by adding the DPP-4 substrate to all wells.
-
Monitor the fluorescence or absorbance at regular intervals for a specified period (e.g., 30-60 minutes) at the appropriate excitation/emission or absorbance wavelengths.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Influenza A M2 Proton Channel Assay (Electrophysiology)
Objective: To assess the ability of a test compound to block the proton conductivity of the influenza A M2 ion channel.
Principle: The M2 protein is expressed in a cellular system (e.g., Xenopus oocytes or HEK293 cells) and the ion channel activity is measured using patch-clamp electrophysiology. A reduction in the proton current in the presence of the test compound indicates channel blockade.
Materials:
-
Cells expressing the influenza A M2 protein
-
Patch-clamp rig with amplifier and data acquisition system
-
Recording pipettes
-
Extracellular and intracellular recording solutions with defined pH gradients
-
Test compound (3-aminoadamantan-1-ol)
-
Positive control (e.g., Amantadine)
Procedure:
-
Culture cells expressing the M2 protein.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply a series of voltage steps to elicit proton currents.
-
Perfuse the cell with the extracellular solution containing the test compound at various concentrations.
-
Record the M2 channel currents in the presence of the compound.
-
Wash out the compound to observe the reversibility of the block.
-
Measure the peak current at each concentration and calculate the percentage of inhibition.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Anti-Herpes Simplex Virus (HSV) Plaque Reduction Assay
Objective: To evaluate the antiviral activity of a test compound against HSV by quantifying the reduction in viral plaque formation.
Principle: A monolayer of host cells is infected with HSV in the presence of the test compound. The ability of the compound to inhibit viral replication is determined by counting the number of plaques (zones of cell death) that form.
Materials:
-
Host cells (e.g., Vero cells)
-
Herpes Simplex Virus (HSV-1 or HSV-2)
-
Cell culture medium
-
Test compound (3-aminoadamantan-1-ol)
-
Positive control (e.g., Acyclovir)
-
Overlay medium (e.g., medium containing carboxymethyl cellulose or methylcellulose)
-
Staining solution (e.g., crystal violet)
-
6-well or 12-well cell culture plates
Procedure:
-
Seed host cells in culture plates and grow to confluence.
-
Prepare serial dilutions of the test compound.
-
Pre-incubate the confluent cell monolayers with the test compound dilutions for a specified time.
-
Infect the cells with a known titer of HSV.
-
After the adsorption period, remove the virus inoculum and add the overlay medium containing the respective concentrations of the test compound.
-
Incubate the plates for 2-3 days to allow for plaque formation.
-
Fix the cells (e.g., with methanol) and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration compared to the virus control (no compound).
-
Determine the IC50 value, the concentration of the compound that reduces the number of plaques by 50%.
Conclusion
While 3-aminoadamantan-1-ol is primarily recognized as a precursor to the DPP-4 inhibitor Vildagliptin, its adamantane core structure suggests a potential for cross-reactivity with other receptors, particularly viral ion channels. The comparative data, although indirect, highlights the potent and specific interaction of the Vildagliptin scaffold with DPP-4. The potential for interaction with the influenza M2 channel and HSV warrants further investigation, especially in the context of developing new adamantane-based therapeutics. The experimental protocols provided herein offer a robust framework for conducting such cross-reactivity studies, which are essential for a comprehensive understanding of the pharmacological profile of 3-aminoadamantan-1-ol and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and preliminary structure-activity relationship of the marine natural product manzamines as herpes simplex virus type-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Data Gap: A Comparative Analysis of 2-Aminoadamantan-1-ol Remains Elusive
A comprehensive review of available scientific literature reveals a significant data gap concerning the comparative analysis of in vitro and in vivo studies for 2-aminoadamantan-1-ol. Despite a thorough search for experimental data, no direct comparative studies or sufficient independent data points for both experimental settings could be identified for this specific adamantane derivative.
The adamantane scaffold is a cornerstone in medicinal chemistry, with derivatives like amantadine and memantine being well-established therapeutic agents. These compounds have been extensively studied, providing a wealth of in vitro and in vivo data. However, this extensive research does not appear to extend to the specific isomer, this compound.
While research exists on various adamantane derivatives, including their synthesis and biological activities, the focus has largely been on other isomers, such as 3-aminoadamantan-1-ol, a key intermediate in the synthesis of the antidiabetic drug vildagliptin. One study identified investigated the in vivo behavioral effects of two other 2-aminoadamantane derivatives in mice, but this research did not include this compound, nor did it present corresponding in vitro data for a comparative analysis.
The absence of published research specifically detailing the in vitro efficacy, toxicity, and mechanism of action, alongside corresponding in vivo pharmacokinetic, pharmacodynamic, and toxicological data for this compound, makes the creation of a detailed comparison guide, as requested, not feasible at this time.
For researchers, scientists, and drug development professionals interested in the adamantane class of compounds, a comparative analysis of more extensively studied derivatives for which ample public data is available could be provided. Such an analysis for compounds like amantadine, rimantadine, or memantine would allow for a detailed exploration of the translation from in vitro findings to in vivo outcomes, including data-rich tables, detailed experimental protocols, and illustrative diagrams of their mechanisms of action.
Should you be interested in a comparison guide for a more broadly researched adamantane derivative, please specify the compound of interest.
Spectroscopic Analysis of 2-aminoadamantan-1-ol Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Structural Isomers of 2-aminoadamantan-1-ol
The rigid cage-like structure of adamantane gives rise to two diastereomeric isomers of this compound: syn (also referred to as cis) and anti (or trans). The relative orientation of the amino and hydroxyl groups dictates the distinct chemical and physical properties of each isomer, which can be elucidated through spectroscopic analysis.
Caption: Molecular structures of syn and anti-2-aminoadamantan-1-ol.
Comparative Spectroscopic Data
The following tables summarize the expected key differences in the spectroscopic data for the syn and anti isomers of this compound based on general principles of stereoisomer differentiation.
Table 1: Expected ¹H NMR Spectral Data Comparison
| Feature | syn-2-aminoadamantan-1-ol | anti-2-aminoadamantan-1-ol | Rationale for Difference |
| Chemical Shift of H-1 | Expected to be deshielded | Expected to be more shielded | In the syn isomer, the proton at C-1 is in closer proximity to the electronegative amino group, leading to a downfield shift. |
| Chemical Shift of H-2 | Expected to be deshielded | Expected to be more shielded | The relative orientation of the hydroxyl and amino groups will influence the electronic environment of the proton at C-2. |
| Coupling Constants (J) | Different J-coupling constants | Different J-coupling constants | The dihedral angles between adjacent protons will differ between the two isomers, resulting in distinct coupling patterns. |
| OH and NH₂ Protons | May exhibit intramolecular hydrogen bonding | Less likely to have strong intramolecular H-bonding | The proximity of the -OH and -NH₂ groups in the syn isomer could lead to hydrogen bonding, affecting the chemical shifts and line broadening of these protons. |
Table 2: Expected ¹³C NMR Spectral Data Comparison
| Feature | syn-2-aminoadamantan-1-ol | anti-2-aminoadamantan-1-ol | Rationale for Difference |
| Chemical Shift of C-1 | Expected to be deshielded | Expected to be more shielded | The "gamma-gauche" effect from the amino group in the syn isomer would likely cause a shielding effect on C-1 compared to the anti isomer. |
| Chemical Shift of C-2 | Expected to be deshielded | Expected to be more shielded | Similar to the proton at C-2, the carbon atom's chemical shift will be influenced by the through-space effects of the substituents. |
| Other Adamantane Carbons | Subtle differences in chemical shifts | Subtle differences in chemical shifts | The stereochemistry at C-1 and C-2 will cause minor electronic and steric effects throughout the adamantane cage. |
Table 3: Expected FT-IR Spectral Data Comparison
| Vibrational Mode | syn-2-aminoadamantan-1-ol | anti-2-aminoadamantan-1-ol | Rationale for Difference |
| O-H Stretching | Broader, lower frequency band | Sharper, higher frequency band | Intramolecular hydrogen bonding in the syn isomer is expected to broaden the O-H stretching band and shift it to a lower wavenumber. |
| N-H Stretching | May show shifts due to H-bonding | Typical primary amine stretches | Similar to the O-H stretch, the N-H stretching frequencies in the syn isomer may be altered by hydrogen bonding. |
| "Fingerprint" Region | Unique pattern of bands | Unique and distinct pattern of bands | The overall vibrational modes of the molecule will be different, leading to a unique fingerprint region for each isomer. |
Table 4: Expected Mass Spectrometry Data Comparison
| Feature | syn-2-aminoadamantan-1-ol | anti-2-aminoadamantan-1-ol | Rationale for Difference |
| Molecular Ion (M⁺) | Same m/z value | Same m/z value | Isomers have the same molecular formula and therefore the same molecular weight. |
| Fragmentation Pattern | Potentially different relative abundances | Potentially different relative abundances | The stereochemistry can influence the stability of fragment ions, leading to different fragmentation pathways and relative peak intensities. For example, the syn isomer might show a more prominent loss of water due to the proximity of the -OH and a proton on the -NH₂ group. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 10-12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Integrate all signals and determine coupling constants.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 512 or more scans, relaxation delay of 2-5 seconds.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Perform 2D NMR experiments (COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals and to confirm the through-bond and through-space correlations which will be critical in differentiating the isomers.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: An FT-IR spectrometer with a suitable sampling accessory (e.g., ATR, KBr pellet press).
-
Sample Preparation:
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.
-
-
Data Acquisition:
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Perform a background scan prior to sample analysis.
-
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Sample Introduction:
-
GC-MS (for EI): If the compound is sufficiently volatile and thermally stable, introduce a dilute solution via a gas chromatograph.
-
Direct Infusion (for ESI): Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse directly into the ESI source.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
For tandem mass spectrometry (MS/MS), select the molecular ion and fragment it to obtain a detailed fragmentation pattern.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic comparison of the this compound isomers.
Caption: Workflow for Spectroscopic Isomer Comparison.
A Comparative Guide to the Validation of Analytical Methods for 2-Aminoadamantan-1-ol Quantification
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2-aminoadamantan-1-ol. The information is curated for researchers, scientists, and drug development professionals to facilitate the selection of the most appropriate analytical technique based on specific experimental needs and available instrumentation. The methods discussed are based on established analytical principles for structurally similar compounds, including other adamantane derivatives and amino alcohols.
Introduction to Analytical Challenges
This compound, like other aminoadamantane derivatives, presents a unique analytical challenge due to its lack of a strong chromophore, making direct UV-Vis spectrophotometric detection difficult without derivatization. Consequently, common analytical strategies involve either derivatization to introduce a UV-active or fluorescent tag, or the use of more universal detection techniques such as mass spectrometry. The choice of method will depend on the required sensitivity, selectivity, sample matrix, and throughput.
Comparison of Analytical Techniques
The following tables summarize the performance of various analytical techniques that can be adapted for the quantification of this compound, based on data from analogous compounds.
Table 1: Gas Chromatography (GC) Based Methods
| Parameter | GC-FID (Flame Ionization Detector) | GC-MS (Mass Spectrometry) |
| Principle | Separation based on volatility and polarity, detection by ion generation in a hydrogen flame. | Separation based on volatility and polarity, with mass-based detection and quantification. |
| Derivatization | Often required to increase volatility and improve peak shape. | Often required to increase volatility and generate characteristic fragment ions for selective detection.[1][2][3] |
| Linearity Range | Typically in the ng/mL to µg/mL range.[4] | Can achieve lower limits, from pg/mL to µg/mL.[5] |
| Limit of Quantification (LOQ) | Reported as low as 2 ng/mL for similar compounds.[4] | Can be in the low ng/mL to pg/mL range depending on the derivatization agent and MS analyzer.[5] |
| Precision (%RSD) | Generally < 15%. | Typically < 15%. |
| Accuracy (%Recovery) | Typically within 85-115%. | Typically within 85-115%. |
| Selectivity | Moderate; relies on chromatographic separation. | High; combines chromatographic separation with mass filtering.[1] |
| Throughput | Moderate. | Moderate. |
Table 2: Liquid Chromatography (LC) Based Methods
| Parameter | HPLC-UV/Vis (with Derivatization) | HPLC-FLD (with Derivatization) | LC-MS/MS (without Derivatization) |
| Principle | Separation based on polarity, with UV/Vis detection of a derivatized analyte.[6] | Separation based on polarity, with fluorescence detection of a derivatized analyte for higher sensitivity.[7] | Separation based on polarity, with highly selective and sensitive mass spectrometric detection.[8][9][10] |
| Derivatization | Mandatory. Common reagents include PITC, OPA, Dansyl Chloride.[6][11][12][13][14] | Mandatory. Reagents like OPA and fluorescamine are used.[7] | Not always necessary, simplifying sample preparation.[8][9][15][16] |
| Linearity Range | µg/mL to mg/mL range.[6] | ng/mL to µg/mL range.[7] | pg/mL to µg/mL range.[8] |
| Limit of Quantification (LOQ) | Typically in the low µg/mL range.[6] | Can reach low ng/mL levels.[7][12] | Can be as low as sub-ng/mL.[8] |
| Precision (%RSD) | < 5% is achievable.[6] | < 10% is common.[7] | ≤ 5.42% has been reported for similar compounds.[8] |
| Accuracy (%Recovery) | Typically within 95-105%.[6] | Typically within 90-110%.[7] | 98.47% to 105.72% has been reported.[8] |
| Selectivity | Good, but can be susceptible to interferences from other derivatized compounds.[11] | High, due to the specificity of fluorescence detection. | Very High, due to the selectivity of MS/MS detection.[8] |
| Throughput | High. | High. | High, especially with modern UPLC systems.[8] |
Experimental Protocols
Below are detailed, generalized methodologies for the key analytical techniques. These should be optimized and validated for the specific matrix and instrumentation used.
GC-MS Method with Derivatization
-
Sample Preparation:
-
To 100 µL of sample (e.g., plasma, urine, or a solution of the analyte), add an internal standard.
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the matrix.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile).
-
Add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or pentafluoropropionic anhydride (PFPA).[2]
-
Incubate the mixture at an elevated temperature (e.g., 60-80 °C) for a specified time (e.g., 30-60 minutes) to ensure complete reaction.[2]
-
-
GC-MS Analysis:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-1ms).
-
Injection: 1-2 µL of the derivatized sample is injected in splitless mode.
-
Oven Program: Start at a low temperature (e.g., 80 °C), ramp to a high temperature (e.g., 280 °C) to elute the analyte.
-
MS Detection: Operate in Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions of the derivatized this compound.
-
LC-MS/MS Method
-
Sample Preparation:
-
To 50 µL of sample, add an internal standard (preferably a stable isotope-labeled version of the analyte).
-
Perform protein precipitation by adding a solvent like acetonitrile or methanol.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness or directly inject if the sensitivity is adequate.
-
Reconstitute in the mobile phase if evaporated.
-
-
LC-MS/MS Analysis:
-
LC Column: A C18 or HILIC column is typically used.[15]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[15]
-
Ionization: Electrospray Ionization (ESI) in positive mode is generally suitable for amino compounds.
-
MS/MS Detection: Use Multiple Reaction Monitoring (MRM) to monitor a specific precursor-to-product ion transition for both the analyte and the internal standard for high selectivity and sensitivity.[8]
-
Visualizations
Workflow for Analytical Method Validation
Caption: A general workflow for the development and validation of an analytical method.
Decision Tree for Method Selection
Caption: A decision tree to aid in selecting an appropriate analytical method.
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 4. CN112394127A - Method for determining content of 3-amino-1-adamantanol and L-prolinamide in vildagliptin - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 7. Selective Spectrophotometric and Spectrofluorometric Methods for the Determination of Amantadine Hydrochloride in Capsules and Plasma via Derivatization with 1,2-Naphthoquinone-4-sulphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitive and rapid determination of amantadine without derivatization in human plasma by LC–MS/MS for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validation of a reversed-phase HPLC method for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Proper Disposal of 2-Aminoadamantan-1-ol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Aminoadamantan-1-ol, a solid aliphatic amine, ensuring compliance with safety protocols and logistical efficiency.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult your institution's specific safety guidelines and waste management protocols. The following are general safety precautions for handling this compound waste:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All steps of the disposal process should be carried out in a certified chemical fume hood to avoid inhalation of any dust or vapors.
-
Spill Management: Have a spill kit readily available that is appropriate for solid amine compounds. In case of a spill, avoid generating dust. Collect the material using a scoop or shovel and place it in a designated, sealed container for disposal.
Step-by-Step Disposal Protocol
While specific protocols for this compound are not widely published, a general and safe approach for the disposal of solid, non-volatile aliphatic amine waste involves careful neutralization. This procedure aims to render the waste less hazardous before it is collected by a licensed waste disposal service.
Note: This is a general procedure. Small-scale testing is recommended to ensure a controlled reaction.
Experimental Protocol: Neutralization of Solid Amine Waste
-
Segregation: Ensure that the this compound waste is not mixed with other chemical waste streams, particularly incompatible materials like strong oxidizing agents.
-
Preparation of Neutralizing Solution: Prepare a dilute solution of a weak acid, such as 5% citric acid or acetic acid in water. The use of a weak acid helps to control the rate of the neutralization reaction and minimize heat generation.
-
Initial Dilution of Amine Waste: In a designated waste container, preferably a high-density polyethylene (HDPE) carboy, add a small amount of water to the solid this compound waste to create a slurry. This facilitates a more controlled reaction.
-
Controlled Neutralization:
-
Place the waste container in a secondary containment bin to catch any potential leaks.
-
Slowly and in small increments, add the dilute acid solution to the amine slurry while stirring gently with a compatible stir rod or a magnetic stirrer.
-
Monitor the temperature of the container. If significant heat is generated, pause the addition of the acid to allow the mixture to cool.
-
-
pH Monitoring: Periodically check the pH of the solution using pH indicator strips or a calibrated pH meter. The target pH for neutralized waste is typically between 6.0 and 8.0, but you should confirm the acceptable range with your institution's waste management guidelines.
-
Final Steps:
-
Once the desired pH is reached and the solution has cooled to room temperature, securely seal the container.
-
Label the container clearly as "Neutralized this compound Waste" and include the date of neutralization and the final pH.
-
Arrange for pickup by your institution's hazardous waste management service.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for the safe neutralization and disposal of amine waste.
| Parameter | Recommended Value/Range | Notes |
| Neutralizing Agent Concentration | 5% (w/v) Citric Acid or Acetic Acid | A weak acid is preferred to control the reaction rate. |
| Target pH of Neutralized Waste | 6.0 - 8.0 | Confirm the acceptable range with your local EHS office. |
| Final Concentration for Sewer Disposal | Prohibited for this compound | Due to its potential environmental effects, direct sewer disposal is not recommended.[1] |
| Waste Storage Container | High-Density Polyethylene (HDPE) | Ensure the container is compatible with both the amine and the acid. |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and minimizing environmental impact.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
